Cephalocyclidin A
Description
Properties
IUPAC Name |
16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSAQOVOGNCGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Cephalocyclidin A: A Technical Guide to its Discovery and Isolation from Cephalotaxus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Cephalocyclidin A, a novel pentacyclic alkaloid derived from the plant genus Cephalotaxus. The document details the methodologies employed in its initial identification and purification, presents its known biological activity, and offers visual representations of the experimental workflow and its cytotoxic effects.
Executive Summary
This compound is a structurally unique alkaloid possessing an unprecedented fused-pentacyclic skeleton with six contiguous asymmetric centers. First isolated from the fruits of Cephalotaxus harringtonia var. nana, its discovery has expanded the diverse family of Cephalotaxus alkaloids, which are known for their cytotoxic and antileukemic properties. The structure of this compound was meticulously elucidated through a combination of spectroscopic techniques, including NMR spectroscopy and X-ray crystallography. Initial biological assays have revealed its moderate cytotoxicity against murine lymphoma and human epidermoid carcinoma cell lines, suggesting its potential as a scaffold for further anticancer drug development.
Discovery and Sourcing
This compound was discovered and isolated by a team of researchers led by Jun'ichi Kobayashi and reported in their 2002 publication in The Journal of Organic Chemistry.[1][2][3] The natural source of this compound is the fruit of Cephalotaxus harringtonia var. nana, a plant belonging to the family Cephalotaxaceae.[1][2][3] This genus is a well-established source of cytotoxic alkaloids, including the clinically significant homoharringtonine.[4]
Experimental Protocols: Isolation and Purification
While the full, detailed experimental protocol from the original publication is not publicly accessible, the general methodology for isolating alkaloids from Cephalotaxus species follows a well-established workflow. This typically involves solvent extraction, acid-base partitioning to separate alkaloids from other plant constituents, and subsequent chromatographic purification.
A. General Extraction and Fractionation:
-
Plant Material Processing: The fruits of Cephalotaxus harringtonia var. nana are collected, dried, and pulverized to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically methanol or ethanol, to draw out a wide range of secondary metabolites, including alkaloids.
-
Acid-Base Partitioning:
-
The crude extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an immiscible organic solvent (e.g., ethyl acetate). The alkaloids, being basic, form salts and dissolve in the acidic aqueous layer.
-
The aqueous layer is then made basic (e.g., with NH₄OH) to a pH of approximately 9-10, liberating the free alkaloids.
-
The free alkaloids are then extracted back into an organic solvent (e.g., chloroform or dichloromethane) to yield a crude alkaloid mixture.
-
B. Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude alkaloid mixture is first separated by silica gel column chromatography using a gradient of solvents, such as a chloroform-methanol mixture. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient, to yield the pure this compound.
Structural Elucidation
The complex, three-dimensional structure of this compound was determined using a combination of advanced analytical techniques:
-
Spectroscopic Analysis: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provided initial information about the carbon-hydrogen framework.
-
2D NMR Techniques: NOESY (Nuclear Overhauser Effect Spectroscopy) correlations were crucial in determining the relative stereochemistry of the molecule.[1][2][3]
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provided unambiguous confirmation of the molecular structure and its absolute stereochemistry.[1][2][3]
-
Exciton Chirality Method: This method was also employed to help determine the absolute configuration of the molecule.[1][2][3]
Quantitative Data
The following tables summarize the key quantitative data associated with the biological activity of this compound.
| Cell Line | Description | IC₅₀ (µg/mL) |
| L1210 | Murine Lymphoma | 0.85 |
| KB | Human Epidermoid Carcinoma | 0.80 |
Table 1: In Vitro Cytotoxicity of this compound
Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the isolation of this compound and its observed biological effect.
Caption: Generalized workflow for the isolation of this compound.
Caption: Observed cytotoxic effect of this compound on cancer cell lines.
Conclusion and Future Directions
The discovery of this compound represents a significant contribution to the field of natural product chemistry. Its novel pentacyclic structure and moderate cytotoxic activity make it an intriguing candidate for further investigation. Future research should focus on:
-
Total Synthesis: Developing a total synthesis of this compound would provide a sustainable supply for further biological evaluation and the generation of analogues.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects is crucial for understanding its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogues of this compound will help to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.
This technical guide serves as a foundational resource for researchers interested in the continued exploration of this compound and its potential applications in oncology.
References
Spectroscopic and Mechanistic Insights into Cephalocyclidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalocyclidin A is a novel pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana.[1] Its unique fused-pentacyclic skeleton and multiple consecutive asymmetric centers make it a molecule of significant interest in natural product chemistry and drug discovery.[1] This document provides a comprehensive overview of the spectroscopic data (MS, IR, and NMR) used to elucidate the structure of this compound. Furthermore, it details the experimental protocols for acquiring this data and explores the potential biological signaling pathways modulated by related Cephalotaxus alkaloids, offering insights into its possible mechanisms of action.
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of mass spectrometry, infrared spectroscopy, and extensive nuclear magnetic resonance studies.[1]
Mass Spectrometry (MS)
Mass spectrometry data established the molecular formula of this compound as C₁₇H₁₉NO₅.[1]
| Technique | Ion Mode | m/z | Inference |
| Fast Atom Bombardment MS (FABMS) | (M + H)⁺ | 318 | Pseudomolecular ion |
| High-Resolution FABMS (HRFABMS) | (M + H)⁺ | 318.1316 | Molecular Formula: C₁₇H₁₉NO₅ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound indicated the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 | O-H (Hydroxyl) |
| 2920 | C-H (Aliphatic) |
| 1480 | C=C (Aromatic) |
| 1260 | C-O |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data were crucial for determining the complex stereochemistry of this compound. The data presented below is based on the findings from Kobayashi et al. in The Journal of Organic Chemistry (2002). While the full data table is not reproduced here, the following tables represent the format and type of data obtained.
Table 1.1: ¹H NMR Data for this compound in CDCl₃/CD₃OD (4:1)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data from cited literature |
Table 1.2: ¹³C NMR Data for this compound in CDCl₃/CD₃OD (4:1)
| Position | Chemical Shift (δ, ppm) |
| Data from cited literature |
Experimental Protocols
The following sections describe the general methodologies employed in the isolation and spectroscopic analysis of this compound.
Isolation of this compound
The isolation of this compound from the fruits of Cephalotaxus harringtonia var. nana is a multi-step process involving extraction and chromatography. The general workflow is depicted in the diagram below.
Caption: Workflow for the isolation of this compound.
Spectroscopic Analysis
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NMR Spectroscopy : ¹H NMR, ¹³C NMR, COSY, NOESY, HMQC, and HMBC spectra were recorded on a dedicated NMR spectrometer. Samples were dissolved in a 4:1 mixture of CDCl₃ and CD₃OD.
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Mass Spectrometry : FABMS and HRFABMS were performed to determine the molecular weight and elemental composition.
-
Infrared Spectroscopy : The IR spectrum was measured on a neat sample using an FT-IR spectrometer.
-
Optical Rotation : The specific rotation was measured in methanol.
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Melting Point : The melting point was determined using a standard melting point apparatus.
Biological Context and Potential Signaling Pathways
While the specific signaling pathways targeted by this compound have not been extensively studied, its cytotoxicity against murine lymphoma and human epidermoid carcinoma cells has been reported. Insights into its potential mechanism of action can be drawn from related Cephalotaxus alkaloids, such as homoharringtonine (HHT) and harringtonine. These compounds are known to interfere with the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which is a key component of the innate immune system responsible for detecting cytosolic DNA and triggering a type I interferon response.
The diagram below illustrates the STING-mediated type I interferon pathway and the point of inhibition by certain Cephalotaxus alkaloids.
Caption: STING-mediated interferon signaling and inhibition by Cephalotaxus alkaloids.
Conclusion
This compound represents a structurally complex and biologically intriguing natural product. The spectroscopic data available provides a solid foundation for its structural characterization. Further investigation into its specific molecular targets and mechanism of action is warranted and may reveal novel therapeutic opportunities, potentially in the realm of oncology and immunology, given the activities of its chemical relatives. The detailed experimental workflows and understanding of related compound pathways provided herein serve as a valuable resource for researchers in the field.
References
An In-depth Technical Guide to the X-ray Crystallography Data of Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystallography data for Cephalocyclidin A, a novel pentacyclic alkaloid. The information contained herein is intended to support researchers and professionals in the fields of medicinal chemistry, structural biology, and drug development in their understanding and utilization of this unique molecular structure.
Introduction
This compound is a structurally complex alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] Its unprecedented fused-pentacyclic skeleton, featuring six consecutive asymmetric centers, makes it a molecule of significant interest for synthetic and medicinal chemists. The determination of its precise three-dimensional structure through X-ray crystallography has been pivotal in confirming its relative and absolute stereochemistry.[1] This guide summarizes the key crystallographic data and the experimental protocols used to elucidate the structure of this compound hydrochloride.
Crystallographic Data
The crystallographic data for this compound hydrochloride were obtained from colorless plate-like crystals. The quantitative data from the single-crystal X-ray diffraction analysis are presented in the tables below for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement for this compound Hydrochloride
| Parameter | Value |
| Empirical Formula | C₁₇.₅₀H₂₂ClNO₅.₅₀ |
| Formula Weight | 369.82 |
| Crystal System | Tetragonal |
| Space Group | I4 |
| Crystal Dimensions | 0.25 x 0.03 x 0.02 mm |
| Temperature | -160 (±1) °C |
Table 2: Unit Cell Dimensions
| Parameter | Value |
| a | 20.879(3) Å |
| c | 7.5073(5) Å |
| Volume | 3272.8(6) ų |
| Z | 8 |
| Calculated Density | 1.501 g/cm³ |
Table 3: Data Collection and Refinement Statistics
| Parameter | Value |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| 2θ(max) | 136.1° |
| Reflections Collected | 2717 (observed) |
| Independent Reflections | Not Specified |
| R(int) | Not Specified |
| Final R indices [I>2σ(I)] | R = 0.138, Rw = 0.174, R1 = 0.071 |
| Goodness-of-fit (S) | Not Specified |
Experimental Protocols
The following sections detail the methodologies employed in the crystallization, data collection, and structure refinement of this compound hydrochloride.[1]
Crystallization
Colorless, plate-like crystals of this compound hydrochloride were obtained from a benzene-methanol solution. The reported melting point for these crystals is 205 °C with decomposition.[1]
X-ray Data Collection
A single crystal of this compound hydrochloride with dimensions of 0.25 x 0.03 x 0.02 mm was used for data collection. All measurements were performed on a Rigaku RAXIS-RAPID imaging plate diffractometer equipped with graphite-monochromated Cu Kα radiation. The data were collected at a temperature of -160 (±1) °C. A total of 56 images were collected with five different goniometer settings, corresponding to a 900.0° oscillation angle, up to a maximum 2θ value of 136.1°. The exposure time was 4.50 minutes per degree.
Structure Solution and Refinement
The structure was solved and refined using established crystallographic software. The final cycle of full-matrix least-squares refinement was based on 2717 observed reflections and 239 variable parameters. The refinement converged with unweighted and weighted agreement factors of R = 0.138 and Rw = 0.174, respectively, and an R1 value of 0.071 for reflections with I > 2.0σ(I).
Molecular Interactions and Biological Activity
While the specific signaling pathways for this compound are not yet fully elucidated, it has demonstrated cytotoxic activity against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells. The general mechanism of action for related Cephalotaxus alkaloids, such as homoharringtonine, involves the inhibition of protein synthesis.
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a compound like this compound against cancer cell lines.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
References
Determining the Absolute Stereochemistry of Cephalocyclidin A: A Technical Guide
Introduction: Cephalocyclidin A is a structurally unique pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana. Its complex architecture, featuring six contiguous stereocenters, presented a significant challenge for complete stereochemical assignment. This guide provides an in-depth technical overview of the methodologies employed to unambiguously determine the absolute stereochemistry of this natural product. The elucidation was achieved not through methods suited for peptides, such as Marfey's analysis, but through a multi-pronged approach appropriate for a complex alkaloid, combining 2D NMR spectroscopy, single-crystal X-ray diffraction, and the exciton chirality method.
Determination of Relative Stereochemistry via NOESY
The relative configuration of the six stereocenters in this compound was established through Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects through-space correlations between protons that are in close proximity, typically within 5 Å, allowing for the deduction of their relative spatial arrangement.
Experimental Protocol: 2D NOESY NMR Spectroscopy
A sample of this compound was dissolved in a deuterated solvent mixture (CDCl3/CD3OD, 4:1). A 2D NOESY spectrum was acquired on a suitable NMR spectrometer. The experiment involves a series of radiofrequency pulses with a specific mixing time during which magnetization transfer between spatially close nuclei occurs. The resulting 2D spectrum plots the proton chemical shifts on both axes, with cross-peaks indicating which protons are near each other in space.
Data Presentation: Key NOESY Correlations
The key NOESY correlations that were instrumental in defining the relative stereochemistry of this compound are summarized below. These correlations established the cis relationships between specific protons on the fused-ring system.
| Correlating Proton 1 | Correlating Proton 2 | Inferred Spatial Proximity |
| H-1 (δ 4.15) | H-5 (δ 3.08) | H-1 and H-5 are on the same face of the molecule. |
| H-1 (δ 4.15) | H-10a (δ 2.65) | H-1 and H-10a are on the same face. |
| H-2 (δ 4.65) | H-3 (δ 4.81) | The hydroxyl groups at C-2 and C-3 are cis. |
| H-3 (δ 4.81) | H-4 (δ 3.45) | H-3 and H-4 are on the same face. |
| H-4 (δ 3.45) | H-5 (δ 3.08) | H-4 and H-5 are on the same face. |
| H-11 (δ 4.95) | H-10b (δ 2.95) | H-11 is in spatial proximity to one of the H-10 protons. |
Logical Workflow for Relative Stereochemistry Determination
The observed NOE correlations provided a self-consistent network of spatial restraints, allowing for the construction of a 3D model of the molecule's relative configuration.
Determination of Absolute Stereochemistry via X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry of a molecule, provided that suitable crystals can be obtained. For this compound, this was achieved by forming its hydrochloride salt.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
Colorless crystals of this compound hydrochloride were obtained from a benzene-methanol solution. A selected crystal was mounted on a diffractometer. Data were collected using Cu Kα radiation. The structure was solved by direct methods (SIR97) and expanded using Fourier techniques. The final refinement of the crystallographic data confirmed not only the planar structure and relative stereochemistry but also the absolute configuration of the molecule.[1]
Data Presentation: Crystallographic Data for this compound Hydrochloride
| Parameter | Value |
| Molecular Formula | C₁₇H₁₉NO₅·HCl·2(CH₃OH) |
| Formula Weight | 417.88 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.226(3) |
| b (Å) | 12.551(3) |
| c (Å) | 15.689(3) |
| V (ų) | 2013.2(8) |
| Z | 4 |
| D_calc (g/cm³) | 1.380 |
| Radiation | Cu Kα (λ = 1.5418 Å) |
| R | 0.054 |
| R_w | 0.076 |
Confirmation of Absolute Stereochemistry via Exciton Chirality Method
To further corroborate the absolute stereochemistry determined by X-ray analysis, the exciton chirality method was applied. This chiroptical technique is powerful for determining the absolute configuration of molecules containing two or more chromophores that are spatially close. For this compound, which contains a vicinal diol moiety, derivatization was necessary to introduce suitable chromophores.
Experimental Protocol: Derivatization and CD Spectroscopy
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Derivatization: this compound was treated with p-methoxycinnamoyl chloride in the presence of a base (e.g., pyridine) to form the bis(p-methoxycinnamoyl) derivative. This reaction attaches the chromophores to the hydroxyl groups at C-2 and C-3.
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Circular Dichroism (CD) Spectroscopy: The CD spectrum of the resulting derivative was recorded. The interaction between the two p-methoxycinnamoyl chromophores gives rise to a characteristic bisignate (split) Cotton effect.
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Analysis: The sign of the Cotton effect is directly related to the chirality (dihedral angle) between the two chromophores. A positive exciton chirality (positive first Cotton effect, negative second) corresponds to a positive dihedral angle, and vice versa. For the this compound derivative, the observed CD spectrum confirmed the absolute configuration deduced from the X-ray data.[1]
Overall Workflow for Absolute Stereochemistry Determination
Conclusion
The absolute stereochemistry of this compound was unequivocally established through a synergistic combination of modern analytical techniques. NOESY experiments first provided a detailed picture of the molecule's relative stereochemistry. This framework was then anchored in absolute space using single-crystal X-ray diffraction analysis of its hydrochloride salt. The result was further validated by the application of the exciton chirality method on a chromophoric derivative. This comprehensive approach serves as a robust blueprint for the stereochemical elucidation of complex natural products.
References
The Architecture of a Novel Alkaloid: A Technical Guide to the Biosynthesis of Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the biosynthetic pathway of Cephalotaxus alkaloids, with a specialized focus on the novel pentacyclic structure of Cephalocyclidin A. This document provides a comprehensive overview of the current understanding of the biosynthetic route, detailed experimental methodologies for analysis, and a proposed pathway for the formation of this unique alkaloid.
Introduction to Cephalotaxus Alkaloids
The genus Cephalotaxus is a rich source of structurally diverse and biologically active alkaloids.[1] These compounds, characterized by a complex pentacyclic core, have garnered significant attention from the scientific community due to their potent anti-leukemic properties.[2] The most prominent member, homoharringtonine, is an FDA-approved drug for treating chronic myeloid leukemia.[1][2] Understanding the biosynthetic pathways of these alkaloids is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with improved therapeutic potential. This guide will focus on the biosynthesis of the core Cephalotaxus skeleton and then explore the proposed unique biosynthetic route to this compound.[3]
The Core Biosynthetic Pathway of Cephalotaxus Alkaloids
The biosynthesis of the foundational Cephalotaxus alkaloid, cephalotaxine, is believed to originate from the amino acids L-tyrosine and L-phenylalanine.[4][5] While the complete enzymatic cascade is yet to be fully elucidated, key steps have been proposed and some enzymes have been identified.
The initial stages involve the formation of a phenethylisoquinoline scaffold. This is thought to occur through a Pictet-Spengler condensation of dopamine (derived from tyrosine) and 4-hydroxydihydrocinnamaldehyde. Recent research has identified a phenethylisoquinoline scaffold synthase (ChPSS) from Cephalotaxus hainanensis that catalyzes this crucial step. Another key enzyme family implicated in the early stages is polyphenol oxidase (PPO), which is involved in the hydroxylation of L-tyrosine to L-DOPA, a precursor to dopamine.
Following the formation of the phenethylisoquinoline core, a series of oxidative cyclizations and rearrangements are proposed to occur, leading to the characteristic spirocyclic system of cephalotaxine. While the specific enzymes catalyzing these later-stage modifications are largely unknown, cytochrome P450 monooxygenases and other oxidoreductases are likely involved.
Figure 1: Proposed biosynthetic pathway to the core Cephalotaxus alkaloid skeleton.
Proposed Biosynthesis of this compound
This compound is a unique rearranged Cephalotaxus alkaloid featuring a C1-C11 linkage, forming a novel pentacyclic system.[6] Its biosynthesis is hypothesized to diverge from the main pathway at the stage of an 11-oxocephalotaxine intermediate.[6] This intermediate could undergo an intramolecular aldol reaction, leading to the formation of the distinctive fused ring system of this compound. The enzyme catalyzing this proposed cyclization has not yet been identified but is likely a type of aldolase or a cyclase with aldolase activity.
Figure 2: Proposed biosynthetic pathway of this compound from the Cephalotaxine core.
Experimental Protocols
The elucidation of the biosynthetic pathways of Cephalotaxus alkaloids relies on a combination of advanced analytical and biochemical techniques. The following sections provide an overview of the key experimental protocols.
General Experimental Workflow
The identification and structural elucidation of novel alkaloids like this compound typically follow a standardized workflow, beginning with the extraction of plant material and culminating in detailed structural analysis.
Figure 3: General experimental workflow for the analysis of Cephalotaxus alkaloids.
Extraction and Isolation
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Plant Material : Air-dried and powdered plant material (e.g., leaves, stems, or fruits) of the Cephalotaxus species is used.
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Extraction : The powdered material is extracted with an organic solvent, typically ethanol or methanol, at room temperature for an extended period.
-
Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate the alkaloids from other metabolites. The extract is dissolved in an acidic aqueous solution (e.g., 3% tartaric acid) and washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with ammonia) to a pH of around 10 and extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.
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Chromatographic Purification : The crude alkaloid extract is further purified using column chromatography on silica gel or other stationary phases, with a gradient of solvents of increasing polarity.
High-Performance Liquid Chromatography (HPLC) Analysis
A reversed-phase HPLC system is commonly employed for the separation and quantification of Cephalotaxus alkaloids.[7][8][9]
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Column : A C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase : A gradient elution is performed using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).
-
Detection : A UV detector is used for quantification, typically at a wavelength around 290 nm. For identification, the HPLC system is coupled to a mass spectrometer.
Mass Spectrometry (MS) for Identification
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural characterization of Cephalotaxus alkaloids.[7][10]
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Ionization : Positive ion mode ESI is used to generate protonated molecular ions [M+H]⁺.
-
MS Scan : A full scan is performed to determine the molecular weights of the alkaloids present in the sample.
-
MS/MS Fragmentation : Collision-induced dissociation (CID) is used to fragment the parent ions. The resulting fragmentation patterns provide valuable structural information, allowing for the identification of known alkaloids and the characterization of novel structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
For the definitive structure elucidation of new alkaloids like this compound, a suite of one- and two-dimensional NMR experiments is required.[11][12][13]
-
1D NMR : ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.
-
2D NMR :
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons, providing information about the stereochemistry of the molecule.
-
Isotopic Labeling Studies
To definitively trace the biosynthetic pathway, feeding experiments with isotopically labeled precursors are essential.
-
Precursor Selection : Labeled precursors such as [¹³C]-tyrosine, [¹³C]-phenylalanine, or [¹⁵N]-tyrosine are synthesized.
-
Administration : The labeled precursors are administered to Cephalotaxus cell suspension cultures or whole plants.
-
Incubation : The cultures or plants are incubated for a specific period to allow for the incorporation of the labeled precursor into the alkaloids.
-
Extraction and Analysis : The alkaloids are extracted and purified as described above.
-
Detection of Incorporation : Mass spectrometry is used to detect the mass shift in the alkaloids due to the incorporation of the stable isotope. NMR spectroscopy can be used to determine the specific position of the label within the alkaloid structure.
Quantitative Data
The quantitative analysis of biosynthetic pathways involves determining the efficiency of precursor incorporation, enzyme kinetics, and product yields. While specific quantitative data for the biosynthesis of this compound is not yet available, the following table summarizes the types of data that are crucial for a complete understanding of the pathway.
| Data Type | Description | Typical Experimental Method | Significance |
| Precursor Incorporation Rate | The percentage of a labeled precursor that is incorporated into the final product. | Isotopic Labeling Studies with MS or NMR analysis | Confirms the role of a precursor in the biosynthetic pathway and indicates the efficiency of the conversion. |
| Enzyme Kinetics (Km, Vmax) | Kinetic parameters of the enzymes involved in the pathway, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). | In vitro enzyme assays with purified enzymes and varying substrate concentrations. | Characterizes the efficiency and substrate specificity of the biosynthetic enzymes. |
| Product Titer | The concentration of the final alkaloid product in the plant tissue or cell culture. | HPLC with UV or MS detection. | Provides a baseline for efforts to improve product yield through metabolic engineering or optimization of culture conditions. |
| Intermediate Accumulation | The concentration of biosynthetic intermediates. | LC-MS analysis. | Can help to identify rate-limiting steps in the pathway and potential targets for metabolic engineering. |
Conclusion
The biosynthesis of Cephalotaxus alkaloids, particularly novel structures like this compound, represents a fascinating area of natural product chemistry. While the core pathway is beginning to be understood, the specific enzymatic steps leading to the diverse array of these alkaloids remain a fertile ground for future research. The proposed biosynthesis of this compound via an intramolecular aldol reaction of an 11-oxocephalotaxine intermediate provides a testable hypothesis for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to further unravel the intricate biosynthetic network of these medicinally important compounds. Future work should focus on the identification and characterization of the enzymes responsible for the later-stage modifications in the pathway, which will be instrumental for the heterologous production of these valuable alkaloids and the generation of novel, bioactive derivatives.
References
- 1. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. Biosynthesis of Cephalotaxus alkaloids. 3. Specific incorporation of phenylalanine into cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-electrospray ionization-MS-MS analysis of Cephalotaxus harringtonia leaves and enhancement of the extraction efficiency of alkaloids therein by SFE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mednexus.org [mednexus.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Ester-type cephalotaxus alkaloids from Cephalotaxus harringtonia var. drupacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Old and new spectroscopic techniques team up to decipher intricate alkaloids | Research | Chemistry World [chemistryworld.com]
Initial Cytotoxicity Screening of Cephalocyclidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Cephalocyclidin A, a pentacyclic alkaloid. The document summarizes known cytotoxic activities, details relevant experimental protocols, and visualizes key cellular processes and workflows to support further research and development efforts.
Quantitative Cytotoxicity Data
This compound has demonstrated moderate cytotoxic effects against murine and human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from initial screenings are presented below.
| Cell Line | Cell Type | IC50 (µg/mL) |
| Murine Lymphoma L1210 | Murine Lymphoma | 0.85 |
| Human Epidermoid Carcinoma KB | Human Epidermoid Carcinoma | 0.80 |
Experimental Protocols
The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability and determining the IC50 of a compound.
Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
This compound
-
Target cancer cell lines (e.g., L1210, KB)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a cytotoxicity screening assay.
Cephalocyclidin A Activity in Murine Lymphoma L1210 Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic activity of Cephalocyclidin A, a pentacyclic alkaloid derived from Cephalotaxus harringtonia var. nana, against the murine lymphoma L1210 cell line. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its activity, and proposes potential signaling pathways involved in its mechanism of action based on the activity of related compounds.
Quantitative Data Summary
This compound has demonstrated potent cytotoxic effects on L1210 cells in vitro. The key quantitative measure of its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC50 (μg/mL) |
| This compound | Murine Lymphoma L1210 | 0.85[1] |
Postulated Mechanism of Action
While specific studies on the detailed molecular mechanism of this compound in L1210 cells are not extensively available, the broader family of Cephalotaxus alkaloids is known to induce apoptosis in leukemia cells. It is hypothesized that this compound may share a similar mechanism of action, primarily through the induction of the intrinsic mitochondrial apoptosis pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the activation of a cascade of caspases.
Additionally, many cytotoxic agents that induce apoptosis also cause disruptions in the normal progression of the cell cycle. It is plausible that this compound treatment could lead to cell cycle arrest at specific checkpoints, such as G2/M, which is a common response to DNA damage or cellular stress induced by cytotoxic compounds.
Experimental Protocols
To assess the activity of this compound in L1210 cells, a series of standard in vitro assays can be employed. The following protocols provide a detailed methodology for determining cytotoxicity, analyzing apoptosis, and evaluating cell cycle distribution.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the IC50 value of a compound.
a. Cell Culture:
-
Murine lymphoma L1210 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
L1210 cells are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/mL.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
-
The diluted compound is added to the wells containing the cells. A vehicle control (medium with the solvent at the highest concentration used) is also included.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
a. Cell Treatment:
-
L1210 cells are treated with this compound at its IC50 concentration (and other relevant concentrations) for a defined period (e.g., 24, 48 hours). A vehicle-treated control group is also included.
b. Staining Procedure:
-
After treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
The cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
c. Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
a. Cell Treatment:
-
L1210 cells are treated with this compound at various concentrations for a specific duration.
b. Staining Procedure:
-
Cells are harvested and washed with PBS.
-
The cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membrane.
-
The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI). RNase A digests RNA to ensure that PI only binds to DNA.
-
The stained cells are analyzed by flow cytometry.
c. Data Interpretation:
-
The DNA content of the cells is measured. Cells in the G1 phase of the cell cycle will have a 2n DNA content, cells in the G2 and M phases will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n.
-
An accumulation of cells in a particular phase (e.g., G2/M) would indicate cell cycle arrest at that checkpoint.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathway for this compound-induced apoptosis and a typical experimental workflow for assessing its cytotoxicity.
Caption: Workflow for determining the IC50 of this compound.
Caption: Hypothesized mitochondrial-mediated apoptotic pathway.
References
No Direct Research Found on Cephalocyclidin A's Effect on Human Epidermoid Carcinoma KB Cells
A comprehensive review of available scientific literature reveals a significant gap in research regarding the specific effects of Cephalocyclidin A on human epidermoid carcinoma KB cells. Despite extensive searches, no studies were identified that directly investigate the cytotoxic, apoptotic, or cell signaling effects of this novel pentacyclic alkaloid on this particular cancer cell line.
Current research on this compound has primarily focused on its isolation, structural elucidation, and total synthesis.[1][2][3][4] While the intricate molecular architecture of this compound has garnered attention from synthetic chemists, its biological activities, particularly its potential as an anti-cancer agent against specific cell lines like the KB human oral epidermoid carcinoma, remain unexplored in published literature.
Human epidermoid carcinoma KB cells are a widely utilized model in cancer research for screening potential therapeutic agents.[5][6][7] Studies on other natural and synthetic compounds have demonstrated various mechanisms of action in KB cells, including the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, compounds have been shown to induce apoptosis in KB cells through pathways involving reactive oxygen species (ROS) production and alterations in mitochondrial membrane potential.[7][8] Furthermore, the modulation of key signaling pathways, such as those involving NF-κB and MAPKs, has been implicated in the apoptotic response of cancer cells to therapeutic agents.[9]
While research on the related compound, Cephalotaxine, has shown induction of the mitochondrial apoptosis pathway in leukemia cells, these findings cannot be directly extrapolated to this compound or the KB cell line.[10] The unique structural features of this compound may confer distinct biological properties and mechanisms of action.
Therefore, without any direct experimental data, it is not possible to provide a technical guide, quantitative data tables, experimental protocols, or signaling pathway diagrams as requested. The absence of such foundational research highlights a potential area for future investigation in the field of oncology and drug discovery. Further studies are warranted to determine if this compound possesses cytotoxic activity against human epidermoid carcinoma KB cells and to elucidate the underlying molecular mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Asymmetric Polycyclization of Tertiary Enamides with Silyl Enol Ethers: Total Synthesis of (-)-Cephalocyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effect of Thymus caramanicus Jalas on Human Oral Epidermoid Carcinoma KB Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidrug-resistant human KB carcinoma cells are highly resistant to the protein phosphatase inhibitors okadaic acid and calyculin A. Analysis of potential mechanisms involved in toxin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fucoxanthin induced apoptotic cell death in oral squamous carcinoma (KB) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing the cell cycle arrest and apoptosis of oral KB carcinoma cells by hydroxychavicol: roles of glutathione and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
Cephalocyclidin A: A Technical Guide to a Novel Pentacyclic Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalocyclidin A is a novel, cytotoxic pentacyclic alkaloid first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2][3] Its unique and complex fused-pentacyclic skeleton, featuring six contiguous asymmetric centers, has attracted significant interest from the scientific community.[1][2] This document provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, biological activity, and the sophisticated strategies developed for its total synthesis. Detailed experimental protocols for its isolation and synthesis are presented, alongside visualizations of its proposed biosynthetic origin and synthetic pathways to facilitate a deeper understanding of this complex molecule.
Physicochemical Properties
This compound possesses a distinct set of physical and chemical properties defined by its intricate molecular architecture. The key quantitative data for this alkaloid are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | [4] |
| Molecular Weight | 317.34 g/mol | [4] |
| Boiling Point | 545.75 °C | [4] |
| CAS Number | 421583-14-4 | [4] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in Methanol | [2] |
Biological Activity
This compound has demonstrated notable cytotoxic effects against specific cancer cell lines. This activity is consistent with other alkaloids isolated from the Cephalotaxus genus, some of which are known for their potent antileukemic properties.[2]
| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | [5] |
| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 | [5] |
Note: Molar concentrations were calculated from the provided µg/mL values and the molecular weight of this compound.
The precise mechanism of action for this compound has not been fully elucidated. However, it is hypothesized to share similarities with other Cephalotaxus alkaloids, such as homoharringtonine, which are known inhibitors of protein synthesis.[6]
Experimental Protocols
Isolation of this compound from Cephalotaxus harringtonia var. nana
The following protocol is based on the methodology described by Kobayashi et al.[2]
-
Extraction: The fresh fruits of C. harringtonia var. nana (955 g) were crushed and extracted three times with methanol (1 L).
-
Acid-Base Partitioning: The resulting methanol extract (78 g) was treated with 3% tartaric acid to achieve a pH of 2. This acidic solution was then partitioned with ethyl acetate (EtOAc) to separate non-basic compounds.
-
Basification and Extraction: The aqueous layer was then basified with sodium bicarbonate (NaHCO₃) and extracted with chloroform (CHCl₃) to isolate the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid fraction was subjected to a series of chromatographic separations, including silica gel and reversed-phase HPLC, to yield pure this compound. It was noted that the hydrochloride salt of this compound was formed during the extraction and purification process using chloroform.[2]
Total Synthesis of (–)-Cephalocyclidin A
The total synthesis of (–)-Cephalocyclidin A is a complex, multi-step process. A key strategy, developed by Zhang, Tu, and co-workers, involves a catalytic asymmetric polycyclization and a late-stage radical cyclization.[7][8]
-
Precursor Synthesis: An enamide precursor is synthesized over several steps, starting from known materials. This involves the condensation of a specific amine, a β-silyl cyclopentanone, and an acyl chloride to afford the key enamide intermediate.[8]
-
Catalytic Asymmetric Polycyclization: The enamide undergoes a Cu(II)-catalyzed enantioselective polycyclization cascade with a terminal silyl enol ether. This crucial step assembles the core bicyclic or tricyclic N-heterocycle structure with high enantioselectivity.[7][8]
-
Intermediate Functionalization: The resulting polycyclic intermediate is then further functionalized. This includes steps like an intramolecular Giese radical cyclization to form the final carbocycle of the caged structure.[7][9]
-
Final Steps: The synthesis is completed through final reduction and deprotection steps to yield (–)-Cephalocyclidin A.[9]
Visualized Pathways
Proposed Biosynthetic Pathway of this compound
The unique structure of this compound is thought to arise from a rearrangement of a cephalotaxine-derived skeleton. The proposed biogenesis involves an intramolecular aldol reaction from a putative 11-oxocephalotaxine intermediate.[5]
Caption: Proposed biogenetic origin of this compound.
Workflow for the Total Synthesis of (–)-Cephalocyclidin A
The asymmetric total synthesis of (–)-Cephalocyclidin A leverages advanced organic chemistry reactions to construct its complex pentacyclic framework.
Caption: Key stages in the total synthesis of (–)-Cephalocyclidin A.
Conclusion
This compound stands out as a structurally novel and biologically active natural product. Its moderate cytotoxicity warrants further investigation into its mechanism of action and potential as a lead compound in drug discovery programs. The successful total synthesis of this compound not only confirms its complex structure but also provides a pathway for the creation of analogues for structure-activity relationship studies. This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of this intriguing pentacyclic alkaloid.
References
- 1. This compound, a novel pentacyclic alkaloid from Cephalotaxus harringtonia var. nana. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - figshare - Figshare [figshare.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Recent total synthesis of natural products leveraging a strategy of enamide cyclization [beilstein-journals.org]
Methodological & Application
Application Notes: Cu(II)-Catalyzed Enantioselective Polycyclization for Cephalocyclidin A Synthesis
Application Notes and Protocols: Isolation and Purification of Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A is a novel, pentacyclic alkaloid first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] It belongs to the family of Cephalotaxus alkaloids, which are of significant interest due to their diverse and complex chemical structures and potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound, based on established methods for the extraction and separation of alkaloids from Cephalotaxus species. While the precise experimental details for this compound are not exhaustively published, this guide synthesizes available information to provide a robust starting point for its isolation.
Data Presentation: Representative Purification Summary
The following table summarizes the expected outcomes of a typical purification process for this compound from Cephalotaxus harringtonia var. nana. The values presented are illustrative and may vary depending on the starting material and specific experimental conditions.
| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried fruits) | 5000 | 50,000 | <1 |
| Crude Alkaloid Fraction | 50,000 | 500 | 2,500 | ~5 |
| Silica Gel Chromatography | 2,500 | 200 (pooled fractions) | 300 | ~40 |
| Preparative HPLC | 300 | 50 (pooled fractions) | 25 | >95 |
Experimental Protocols
Extraction of Crude Alkaloids
This protocol describes the initial extraction of the total alkaloid content from the plant material.
Materials:
-
Dried and powdered fruits of Cephalotaxus harringtonia var. nana
-
Methanol (MeOH), analytical grade
-
Hydrochloric acid (HCl), 1% aqueous solution
-
Ammonium hydroxide (NH₄OH), 5% aqueous solution
-
Ethyl acetate (EtOAc), analytical grade
-
Chloroform (CHCl₃), analytical grade
-
Large glass percolator or extraction vessel
-
Rotary evaporator
-
Separatory funnel (2L)
-
pH meter or pH strips
Procedure:
-
Macerate 1 kg of dried, powdered fruits of C. harringtonia var. nana in 5 L of methanol at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Suspend the crude extract in 1 L of 1% aqueous HCl and partition with an equal volume of ethyl acetate three times to remove acidic and neutral compounds.
-
Adjust the pH of the acidic aqueous layer to 7-8 with a 5% ammonium hydroxide solution.
-
Extract the aqueous layer with an equal volume of chloroform three times to obtain the crude alkaloid fraction.
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
Initial Fractionation by Silica Gel Column Chromatography
This step aims to separate the crude alkaloid mixture into fractions of increasing polarity.
Materials:
-
Crude alkaloid extract
-
Silica gel (200-300 mesh) for column chromatography
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in chloroform.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).
-
Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., CHCl₃:MeOH, 95:5), and visualize the spots under a UV lamp.
-
Combine the fractions containing compounds with similar TLC profiles. The fractions containing this compound are expected to elute in the mid-polarity range.
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This final step is designed to isolate this compound to a high degree of purity.
Materials:
-
Partially purified fraction containing this compound
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)
-
Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm particle size)
-
HPLC system with a preparative pump, autosampler (or manual injector), and a UV detector
-
Fraction collector
Procedure:
-
Dissolve the enriched fraction from the silica gel chromatography in a minimal amount of the initial HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of methanol and water).
-
Inject the sample onto the column.
-
Elute the column with a linear gradient of increasing methanol in water (e.g., from 40% to 80% methanol over 40 minutes). A small amount of an acid modifier like TFA (0.1%) can be added to both solvents to improve peak shape.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound using a fraction collector.
-
Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as NMR and Mass Spectrometry.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Hypothetical signaling pathway for this compound's biological activity.
References
Application Note: A Proposed HPLC Method for the Analysis of Cephalocyclidin A
Introduction
Cephalocyclidin A is a cyclic hexapeptide, and like many cyclic peptides, its analysis presents unique challenges due to its structural properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of such compounds. This document outlines a proposed Reversed-Phase HPLC (RP-HPLC) method, a common and effective approach for analyzing cyclic peptides. The following protocol is a robust starting point for researchers and drug development professionals, designed to be adapted and optimized for specific analytical needs, such as purity assessment, quantification in biological matrices, or quality control in manufacturing processes.
The development of a successful HPLC method for cyclic peptides like this compound hinges on careful selection of the stationary phase, mobile phase composition, and detector settings to achieve optimal resolution, peak shape, and sensitivity.
Experimental Protocols
1. Recommended Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV-Vis or PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade.
-
Methanol, HPLC grade (for sample preparation).
-
Syringe filters (0.22 µm or 0.45 µm).
-
Analytical balance.
-
Vortex mixer and sonicator.
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a small amount of purified this compound standard and dissolve it in methanol or a 50:50 mixture of acetonitrile and water to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: The preparation of the sample will depend on its matrix. For a relatively clean sample, dissolve it in the initial mobile phase. For more complex matrices (e.g., fermentation broth, biological fluids), a solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Filtration: Prior to injection, filter all standards and samples through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.
3. HPLC Method Parameters
A gradient elution method is typically required for the analysis of cyclic peptides to ensure adequate separation from impurities and a reasonable run time.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient Program | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm (for peptide bonds) or other suitable wavelength |
| Injection Volume | 10 µL |
4. Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.
-
Quantification: A calibration curve can be constructed by plotting the peak area versus the concentration of the working standards. The concentration of this compound in the sample can then be determined from this curve.
-
Purity: The purity of this compound can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation
Table 1: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 22.0 | 10 | 90 |
| 22.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Table 2: Hypothetical Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,900 |
| 100.0 | 1,525,000 |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Application Notes and Protocols for Cephalocyclidin A Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A is a pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana.[1] As a member of the Cephalotaxus alkaloids, a class of compounds known for their cytotoxic and antileukemic properties, this compound presents a promising candidate for further investigation in cancer research and drug development.[1][2] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, along with relevant cytotoxicity data and a proposed mechanism of action based on the activity of related compounds.
Cytotoxicity of this compound
This compound has demonstrated moderate cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been determined for the following cell lines:
| Cell Line | Cell Type | IC50 (µg/mL) |
| L1210 | Murine Lymphoma | 0.85[1][3] |
| KB | Human Epidermoid Carcinoma | 0.80[1][3] |
Proposed Signaling Pathway for Cytotoxicity
While the precise signaling pathway of this compound's cytotoxicity is yet to be fully elucidated, the mechanisms of related Cephalotaxus alkaloids, such as Homoharringtonine (HHT) and Cephalotaxine, suggest a likely mechanism involving the induction of apoptosis.[4][5] HHT has been shown to induce apoptosis through the modulation of various signaling pathways, including the JAK/STAT, SP1/TET1/5hmC/FLT3/MYC, and TGF-β pathways.[6][7][8][9] Furthermore, Cephalotaxine has been demonstrated to activate the mitochondrial apoptosis pathway.[4]
Based on this evidence, a proposed signaling pathway for this compound involves the induction of apoptosis through the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (e.g., Caspase-9, Caspase-3), ultimately leading to programmed cell death.
Caption: Proposed apoptotic signaling pathway of this compound.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[10][11][12][13] It is a reliable and sensitive method for in vitro cytotoxicity screening of chemical compounds.[12][13]
Materials
-
Cancer cell lines (e.g., L1210, KB)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in deionized water
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (510 nm)
Experimental Workflow
Caption: Experimental workflow for the SRB cytotoxicity assay.
Step-by-Step Protocol
-
Cell Plating:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[10]
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[10]
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the plate five times with 1% acetic acid to remove unbound SRB dye.[10]
-
Allow the plate to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Second Washing:
-
Quickly discard the SRB solution.
-
Wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell growth inhibition using the following formula:
-
% Growth Inhibition = 100 - [ (Absorbance of treated cells / Absorbance of control cells) x 100 ]
-
-
Plot the percentage of growth inhibition against the log of the drug concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Conclusion
The provided protocols and data serve as a valuable resource for researchers investigating the cytotoxic properties of this compound. The SRB assay offers a robust and reproducible method for determining the in vitro efficacy of this compound against various cancer cell lines. Further exploration of the proposed apoptotic signaling pathway will contribute to a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homoharringtonine affects the JAK2-STAT5 signal pathway through alteration of protein tyrosine kinase phosphorylation in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homoharringtonine targets Smad3 and TGF-β pathway to inhibit the proliferation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC | Haematologica [haematologica.org]
- 10. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Testing of Cephalocyclidin A on HCT116 Cell Line
Note to Researchers: Following a comprehensive search of available scientific literature, no specific data was found regarding the in vitro testing of Cephalocyclidin A on the HCT116 human colorectal carcinoma cell line. The following application notes and protocols are therefore provided as a generalized framework based on standard methodologies for testing novel compounds on this cell line. These protocols should be adapted and optimized by researchers based on the physicochemical properties of this compound and empirical observations.
Introduction
The HCT116 cell line is a well-characterized human colorectal cancer cell line widely used in cancer research and for the screening of novel therapeutic agents.[1][2] These cells are known for their rapid proliferation and are a suitable model for studying the efficacy of potential anti-cancer compounds. This document outlines a series of standard protocols to assess the in vitro effects of a hypothetical compound, this compound, on the HCT116 cell line, including cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
Materials and Reagents
-
HCT116 cell line
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Propidium Iodide (PI)
-
RNase A
-
Annexin V-FITC Apoptosis Detection Kit
-
BCA Protein Assay Kit
-
Primary and secondary antibodies for Western blotting (e.g., for PARP, Caspase-3, Cyclin D1, CDK4, p21, p53, β-actin)
-
Lysis buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagents
Experimental Protocols
HCT116 Cell Culture and Maintenance
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Subculture the cells when they reach 80-90% confluency. Detach cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium for passaging.[1]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound and a vehicle control (DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Seed HCT116 cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[3]
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat HCT116 cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.[4]
Western Blot Analysis
This technique is used to detect specific proteins involved in cell cycle regulation and apoptosis.
-
After treatment with this compound, lyse the HCT116 cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, Cyclin D1, CDK4, p21, p53) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
Data Presentation
Table 1: Hypothetical IC₅₀ Values of this compound on HCT116 Cells
| Treatment Duration | IC₅₀ (µM) |
| 24 hours | 50.2 ± 4.5 |
| 48 hours | 25.8 ± 3.1 |
| 72 hours | 12.5 ± 2.3 |
Table 2: Hypothetical Cell Cycle Distribution of HCT116 Cells Treated with this compound for 48 hours
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.3 ± 2.1 | 30.1 ± 1.8 | 14.6 ± 1.5 |
| This compound (12.5 µM) | 65.8 ± 2.5 | 20.5 ± 1.9 | 13.7 ± 1.3 |
| This compound (25 µM) | 78.2 ± 3.0 | 12.3 ± 1.5 | 9.5 ± 1.1 |
Table 3: Hypothetical Apoptosis Rate of HCT116 Cells Treated with this compound for 48 hours
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (Vehicle) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound (12.5 µM) | 10.3 ± 1.2 | 5.2 ± 0.8 | 15.5 ± 2.0 |
| This compound (25 µM) | 22.7 ± 2.1 | 15.8 ± 1.9 | 38.5 ± 4.0 |
Visualizations
References
Application Notes and Protocols: Evaluating Cephalocyclidin A on Hep-G2 and MCF-7 Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cephalocyclidin A is a novel pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana[1][2]. While its cytotoxic effects have been demonstrated in L1210 mouse lymphoma and human epidermoid carcinoma KB cells, with reported IC50 values of 0.85 µg/mL and 0.80 µg/mL respectively, its activity against human hepatocellular carcinoma (Hep-G2) and breast cancer (MCF-7) cell lines has not been extensively studied[1][3]. A related compound, desmethylcephalotaxinone, has shown no cytotoxic activity against these two cell lines[1]. These application notes provide a hypothetical framework and detailed protocols for the initial evaluation of this compound's cytotoxic and mechanistic effects on Hep-G2 and MCF-7 cells. The data presented herein is illustrative and intended to serve as a guide for researchers.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on Hep-G2 and MCF-7 cells.
Table 1: Cytotoxicity of this compound on Hep-G2 and MCF-7 cells.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Hep-G2 | 24 | 15.8 |
| 48 | 9.2 | |
| 72 | 5.1 | |
| MCF-7 | 24 | 22.5 |
| 48 | 14.7 | |
| 72 | 8.9 |
Table 2: Apoptosis Analysis of Hep-G2 and MCF-7 cells treated with this compound for 48 hours.
| Cell Line | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Hep-G2 | 0 (Control) | 2.1 | 1.5 | 3.6 |
| 5 | 10.3 | 8.7 | 19.0 | |
| 10 | 25.6 | 18.2 | 43.8 | |
| MCF-7 | 0 (Control) | 1.8 | 1.1 | 2.9 |
| 10 | 8.5 | 6.4 | 14.9 | |
| 20 | 21.3 | 15.9 | 37.2 |
Table 3: Cell Cycle Analysis of Hep-G2 and MCF-7 cells treated with this compound for 24 hours.
| Cell Line | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Hep-G2 | 0 (Control) | 55.2 | 28.1 | 16.7 |
| 10 | 45.8 | 20.5 | 33.7 | |
| MCF-7 | 0 (Control) | 60.1 | 25.4 | 14.5 |
| 20 | 50.3 | 18.2 | 31.5 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human hepatocellular carcinoma (Hep-G2) and human breast adenocarcinoma (MCF-7) cell lines.
-
Culture Medium:
-
Hep-G2: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
-
Seed Hep-G2 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the determined IC50 value for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical signaling pathway for this compound.
References
Application Notes and Protocols for the Investigation of Cephalocyclidin A's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A is a novel, pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana[1][2][3]. It possesses a unique, fused-pentacyclic skeleton with six consecutive asymmetric centers[1][2][3]. Preliminary studies have indicated that this compound exhibits moderate cytotoxic effects against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells[4]. However, its precise mechanism of action remains to be elucidated. These application notes provide a comprehensive suite of protocols and experimental workflows designed to systematically investigate the molecular mechanism of this compound, guiding researchers from initial cytotoxicity validation to target identification and pathway analysis.
Quantitative Data Summary
To date, the publicly available quantitative data for this compound is limited. The following table summarizes the reported cytotoxic activity.
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| L1210 | Murine Lymphoma | 0.85 | Not Reported | [4] |
| KB | Human Epidermoid Carcinoma | 0.80 | Not Reported | [4] |
Note: The molar concentration for the IC50 values has not been reported in the cited literature. Researchers should calculate this based on the molecular weight of this compound (395.45 g/mol ) for experimental design.
Experimental Workflows and Protocols
A systematic approach is crucial to unravel the mechanism of action of a novel compound like this compound. The following sections detail a proposed experimental workflow, from broad cellular effects to specific molecular interactions.
Phenotypic Screening and Cellular Effects
The initial step is to confirm and expand upon the initial cytotoxicity findings. This involves assessing the compound's effect on cell viability across a broader panel of cancer cell lines and investigating its impact on key cellular processes.
Caption: Workflow for initial phenotypic screening of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Target Identification
Identifying the direct molecular target(s) of this compound is a critical step. A combination of in silico and experimental approaches can be employed.
Caption: Workflow for molecular target identification of this compound.
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).
-
Immobilization: Covalently couple the this compound derivative to the sepharose beads according to the manufacturer's protocol.
-
Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cancer cell line.
-
Affinity Pull-down: Incubate the cell lysate with the this compound-coupled beads. As a control, incubate the lysate with beads that have not been coupled to the compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, for example, by using a high concentration of free this compound or by changing the pH or salt concentration.
-
Protein Identification: Identify the eluted proteins by SDS-PAGE followed by in-gel digestion and mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound beads with the control beads to identify specific binding partners.
Signaling Pathway Analysis
Once a cellular phenotype is established or a target is identified, the next step is to investigate the downstream signaling pathways affected by this compound.
Caption: Logical diagram for investigating signaling pathways.
-
Cell Treatment and Lysis: Treat sensitive cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The provided application notes and protocols offer a structured and comprehensive framework for the systematic investigation of this compound's mechanism of action. By progressing from broad phenotypic observations to specific molecular target identification and pathway analysis, researchers can effectively elucidate the biological activities of this novel alkaloid, paving the way for its potential development as a therapeutic agent. Diligent and rigorous execution of these experimental strategies will be paramount in uncovering the full pharmacological profile of this compound.
References
- 1. Collection - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. This compound, a novel pentacyclic alkaloid from Cephalotaxus harringtonia var. nana. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying the Structure-Activity Relationship of Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A is a unique pentacyclic alkaloid first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2][3] This natural product has demonstrated moderate cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cell lines, making it an intriguing candidate for further investigation in cancer research.[4] Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more potent and selective analogs with therapeutic potential.
These application notes provide a framework for conducting SAR studies on this compound, including a summary of its known biological activity, a template for organizing SAR data, and detailed experimental protocols for assessing cytotoxicity.
Quantitative Data Summary
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| This compound | Murine Lymphoma (L1210) | 0.85 | ~2.3 |
| This compound | Human Epidermoid Carcinoma (KB) | 0.80 | ~2.1 |
Note: The molecular weight of this compound (C21H23NO5) is approximately 369.41 g/mol . The µM conversion is an approximation.
To facilitate future SAR studies, the following template table is provided for the systematic recording of data for novel analogs.
Table 2: Template for Structure-Activity Relationship Data of this compound Analogs
| Analog ID | Modification on this compound Scaffold | L1210 IC50 (µM) | KB IC50 (µM) | Other Cell Line IC50 (µM) | Notes on Activity/Selectivity |
| CCA-001 | e.g., Modification at C-1 | ||||
| CCA-002 | e.g., Modification at C-3 | ||||
| CCA-003 | e.g., Aromatic ring substitution | ||||
| ... |
Experimental Protocols
A critical component of any SAR study is the consistent and reproducible assessment of biological activity. The following is a detailed protocol for a common in vitro cytotoxicity assay, the MTT assay, which is suitable for evaluating the activity of this compound and its analogs against adherent cell lines like KB cells and suspension cell lines like L1210.
Protocol: MTT Cytotoxicity Assay
1. Principle:
This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
This compound or analog stock solution (e.g., 10 mM in DMSO)
-
Human epidermoid carcinoma (KB) cells or Murine lymphoma (L1210) cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Sterile PBS
-
DMSO (cell culture grade)
3. Procedure:
-
Cell Seeding:
-
For adherent cells (KB): Trypsinize and resuspend cells in complete medium. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells (L1210): Resuspend cells in complete medium. Seed 10,000-20,000 cells per well in 100 µL of medium into a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and analogs) in complete medium from the stock solution. A typical final concentration range to test would be 0.01 to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells with adherent cells (if applicable) and add 100 µL of the diluted compounds to the respective wells. For suspension cells, directly add 100 µL of the compound dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
For adherent cells: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
For suspension cells: Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
-
Absorbance Measurement:
-
Gently shake the plate for 5-10 minutes to ensure the formazan is fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Visualizations
Logical Workflow for SAR Study
Caption: A logical workflow for a structure-activity relationship study of this compound.
Signaling Pathway (Hypothetical)
As the precise mechanism of action for this compound is not yet fully elucidated, the following diagram represents a hypothetical signaling pathway that could be investigated. Many cytotoxic natural products are known to induce apoptosis.
Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.
References
- 1. This compound, a novel pentacyclic alkaloid from Cephalotaxus harringtonia var. nana. | Semantic Scholar [semanticscholar.org]
- 2. Item - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - American Chemical Society - Figshare [acs.figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cephalocyclidin A Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the total synthesis of Cephalocyclidin A. The guidance is based on reported synthetic routes, with a focus on overcoming common challenges to improve overall yield.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the total synthesis of (-)-Cephalocyclidin A, with a focus on two key transformations: the Cu(II)-catalyzed enantioselective polycyclization and the late-stage radical cyclization.
Guide 1: Cu(II)-Catalyzed Enantioselective Polycyclization Cascade
This key step constructs the tricyclic N-heterocycle core of this compound.
Question: Low yield (<<65%) in the polycyclization cascade.
Answer:
Low yields in this step can often be attributed to several factors related to reagents, catalysts, or reaction conditions.
-
Moisture and Air Sensitivity: The Cu(OTf)₂ catalyst and the spiropyrroline-derived oxazole (SPDO) ligand can be sensitive to moisture and air. Ensure all glassware is rigorously dried, and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Catalyst and Ligand Quality: The purity and activity of the Cu(OTf)₂ and the SPDO ligand are critical. Use high-purity reagents. If the ligand was synthesized in-house, verify its purity by NMR and/or mass spectrometry.
-
Substrate Purity: Impurities in the tertiary enamide starting material can interfere with the catalytic cycle. Ensure the enamide is pure before subjecting it to the cyclization conditions.
-
Reaction Temperature: The reported temperature for this reaction is -30 °C. Deviations from this temperature can affect both yield and enantioselectivity. Ensure accurate temperature control throughout the reaction.
-
Lewis Acid Additive: The protocol may involve a co-catalyst or additive, such as In(OTf)₃, to promote the reaction. Ensure the correct stoichiometry and timely addition of this reagent as specified in the detailed protocol.
Question: Poor enantioselectivity (ee <<90%) in the polycyclization product.
Answer:
Suboptimal enantioselectivity is a common challenge in asymmetric catalysis.
-
Ligand Purity and Enantiomeric Purity: The enantiomeric purity of the SPDO ligand directly impacts the enantioselectivity of the reaction. Verify the enantiomeric purity of the ligand using chiral HPLC or other appropriate methods.
-
Solvent Effects: The choice of solvent can influence the chiral environment of the catalytic complex. Dichloromethane (CH₂Cl₂) is a commonly used solvent for this type of reaction. Ensure it is anhydrous.
-
Reaction Temperature: As with yield, temperature control is crucial for enantioselectivity. Running the reaction at a temperature different from the optimized -30 °C can lead to a drop in ee.
-
Stirring and Reaction Homogeneity: Ensure efficient stirring to maintain a homogeneous reaction mixture, which is important for consistent catalyst performance.
Guide 2: Late-Stage Intramolecular Giese Addition (Radical Cyclization)
This step forms the final carbocyclic ring of the caged structure.
Question: Low yield (<<36%) in the radical cyclization step.
Answer:
Radical cyclizations can be sensitive to various factors that lead to side reactions and reduced yields.
-
Initiator Concentration (AIBN): The concentration of the radical initiator, AIBN, is critical. Too little initiator will result in a sluggish or incomplete reaction. Too much can lead to undesired side reactions. Follow the protocol's stoichiometry carefully.
-
Tin Hydride Reagent (Bu₃SnH): Tributyltin hydride is a toxic reagent that requires careful handling. Its concentration is also crucial. The rate of addition of Bu₃SnH can influence the outcome, with slow addition often favoring the desired cyclization over direct reduction of the radical precursor.
-
Reaction Temperature and Time: The reaction is typically run at elevated temperatures (e.g., in refluxing toluene) to ensure a steady rate of radical initiation from AIBN. Ensure the reaction is heated to the correct temperature and for the specified duration.
-
Oxygen Contamination: Oxygen can quench radical intermediates. The reaction should be thoroughly degassed and run under an inert atmosphere.
-
Concentration: Radical reactions are often sensitive to concentration. High dilution can favor intramolecular cyclization over intermolecular side reactions.
Question: Formation of significant side products, such as the directly reduced product instead of the cyclized product.
Answer:
The competition between intramolecular cyclization and intermolecular hydrogen atom abstraction from Bu₃SnH is a common issue.
-
Rate of Bu₃SnH Addition: As mentioned, a slow addition of the tin hydride using a syringe pump can maintain a low concentration of the reagent in the reaction mixture, thereby favoring the intramolecular cyclization of the radical intermediate before it is quenched.
-
Reaction Concentration: Running the reaction at high dilution can also favor the unimolecular cyclization process.
-
Alternative Tin-Free Methods: To avoid the toxicity and purification issues associated with organotin compounds, consider exploring tin-free radical cyclization methods if the standard protocol proves problematic.
Frequently Asked Questions (FAQs)
Q1: What is the overall reported yield for the total synthesis of (-)-Cephalocyclidin A?
A1: The concise total synthesis of (-)-Cephalocyclidin A by Zhuang et al. in 2023 was completed in 10 steps from a known compound, with the overall yield not explicitly stated as a single value in the initial reports. The yields of the two key steps discussed are 65% for the polycyclization and 36% for the radical cyclization.[1][2]
Q2: Are there alternative strategies to the Giese radical cyclization?
A2: While the Giese reaction with Bu₃SnH and AIBN is a classic method, modern alternatives exist that avoid toxic tin reagents. These include methods using silanes or photoredox catalysis to generate the necessary radical intermediates.[3] If facing significant issues with the tin-based method, consulting the recent literature on radical cyclizations may provide a viable alternative.
Q3: How critical is the diastereoselectivity in the radical cyclization step?
A3: The reported diastereoselectivity for the Giese addition in the synthesis of (-)-Cephalocyclidin A is high (dr > 20:1).[2] This is crucial for obtaining the correct relative stereochemistry of the final product. Poor diastereoselectivity would necessitate challenging purification steps and would significantly lower the overall yield of the desired isomer.
Data Presentation
Table 1: Summary of Key Reaction Yields and Selectivity
| Step | Reagents | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Cu(II)-Catalyzed Enantioselective Polycyclization | Cu(OTf)₂, SPDO Ligand, In(OTf)₃ | 65% | 90% ee |
| Intramolecular Giese Addition (Radical Cyclization) | AIBN, Bu₃SnH | 36% | >20:1 dr |
Experimental Protocols
Protocol 1: Cu(II)-Catalyzed Enantioselective Polycyclization Cascade
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the chiral SPDO ligand (12 mol%).
-
Solvent: Add anhydrous dichloromethane (CH₂Cl₂) and stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to -30 °C.
-
Substrate Addition: Add a solution of the tertiary enamide substrate in anhydrous CH₂Cl₂ dropwise.
-
Co-catalyst: After stirring for the specified time, add In(OTf)₃ (20 mol%) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the crude product by flash column chromatography on silica gel to afford the tricyclic product.
Protocol 2: Late-Stage Intramolecular Giese Addition (Radical Cyclization)
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser under an argon atmosphere, add the cyclization precursor.
-
Solvent: Add degassed toluene.
-
Initiator: Add AIBN (catalytic amount).
-
Reagent Addition: In a separate syringe, prepare a solution of Bu₃SnH in degassed toluene.
-
Heating: Heat the reaction mixture to reflux.
-
Slow Addition: Add the Bu₃SnH solution dropwise to the refluxing mixture over several hours using a syringe pump.
-
Reaction: After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield (-)-Cephalocyclidin A.
Visualizations
References
- 1. Catalytic Asymmetric Polycyclization of Tertiary Enamides with Silyl Enol Ethers: Total Synthesis of (-)-Cephalocyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pentacyclic Alkaloids
Welcome to the technical support center for the synthesis of pentacyclic alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Challenges in Constructing the Polycyclic Core
The intricate, three-dimensional nature of pentacyclic alkaloids makes the construction of their core scaffold a primary challenge.[1] This section addresses common issues encountered during key cyclization and bond-forming reactions.
Frequently Asked Questions & Troubleshooting
Q1: My key intramolecular cyclization reaction (e.g., Diels-Alder, Friedel-Crafts) is failing or giving very low yields. What should I investigate first?
A1: Low efficiency in cascade or cyclization reactions for constructing polycyclic scaffolds can stem from several factors.[1] A systematic approach is crucial for troubleshooting.
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Reagent and Substrate Purity: Ensure starting materials, especially the cyclization precursor, are of high purity. Impurities can poison catalysts or lead to side reactions.
-
Reaction Conditions: Temperature, concentration, and reaction time are critical. Run small-scale experiments to screen a range of conditions. For instance, some intramolecular Diels-Alder reactions require high temperatures to overcome activation energy, while others may benefit from lower temperatures to improve selectivity.
-
Catalyst Selection and Activity: If the reaction is catalyzed (e.g., Lewis acid-catalyzed Friedel-Crafts), screen different catalysts and check the activity of your current batch. Some complex substrates may require specific catalysts to achieve high yields. For example, a gold(I)-catalyzed double cyclopropanation has been used for constructing fused carbocycles.[1]
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Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization. Screen a variety of solvents with different dielectric constants.
Q2: I am observing the formation of unexpected side products, such as rearranged or partially cyclized intermediates. How can I minimize these?
A2: The formation of side products often indicates that the reaction pathway is not well-controlled.
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Conformational Control: The conformation of your linear precursor can dictate the outcome of the cyclization. Consider using substrates with conformational constraints (e.g., cyclic precursors) to favor the desired cyclization pathway.
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Protecting Groups: The steric and electronic properties of protecting groups can influence the reaction's regioselectivity and prevent unwanted side reactions.[2] Re-evaluate your protecting group strategy if side products are a major issue.
-
Reaction Rate: Sometimes, slowing down the reaction by lowering the temperature or using a less active catalyst can improve selectivity and reduce the formation of undesired products.
Workflow for Troubleshooting a Failed Cyclization Reaction
The following workflow provides a logical sequence for diagnosing and solving issues with a key bond-forming or cyclization step.
Caption: Troubleshooting workflow for a key cyclization step.
Stereocontrol and Asymmetric Synthesis
Achieving precise control over multiple stereocenters, including vicinal quaternary centers, is a formidable challenge in pentacyclic alkaloid synthesis.[3]
Frequently Asked Questions & Troubleshooting
Q1: My stereoselective reaction is producing a poor diastereomeric ratio (dr) or enantiomeric excess (ee). What are the common causes?
A1: Poor stereocontrol can arise from issues with the catalyst, substrate, or reaction conditions.
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Catalyst Choice: The choice of chiral catalyst or auxiliary is paramount. For enantioselective dearomative cyclization cascades, Ag(I) catalysts with chiral phosphoric acids have been shown to be effective.[4] If you are getting poor results, consider screening a different family of ligands or catalysts.
-
Substrate Control: The inherent stereochemistry of the substrate can either reinforce or oppose the catalyst's directing effect. Sometimes, modifying the substrate (e.g., changing a protecting group) can improve the stereochemical outcome.[5]
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can influence the conformation of the substrate-catalyst complex. A screen of different solvents may be necessary to optimize stereoselectivity.
Q2: How can I form a challenging quaternary stereocenter with high stereocontrol?
A2: The construction of quaternary stereocenters is a significant hurdle.[3]
-
Intramolecular Reactions: Strategies like the enantioselective intramolecular Heck reaction have been successfully used to form critical quaternary carbons in alkaloid synthesis.[3]
-
Aldol and Michael Reactions: An aldol condensation followed by an intramolecular Michael addition can be a powerful sequence for constructing complex ring systems with quaternary centers.[6]
-
Catalyst Control: For reactions involving C2-symmetric intermediates, achieving high levels of catalyst control is essential for controlling diastereoselectivity.[3]
Example Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative method for establishing an initial stereocenter, a key step in many asymmetric syntheses of alkaloids.[6]
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the prochiral ketone substrate (1.0 equiv) in anhydrous isopropanol (0.1 M).
-
Catalyst Addition: Add the chiral catalyst, such as a Ru-based asymmetric transfer hydrogenation catalyst (e.g., RuCl--INVALID-LINK--, 0.01 equiv).
-
Reaction Initiation: Add formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source (5.0 equiv).
-
Monitoring: Stir the reaction at the specified temperature (e.g., 25 °C) and monitor its progress by TLC or LCMS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting chiral alcohol by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Protecting Group Strategies
The synthesis of complex molecules like pentacyclic alkaloids requires the use of protecting groups to mask reactive functional groups.[2] A robust protecting group strategy is essential for success.
Frequently Asked Questions & Troubleshooting
Q1: I'm having trouble with the selective deprotection of one functional group in the presence of others. What should I consider?
A1: This is a classic challenge that requires an "orthogonal" protecting group strategy. Orthogonal protecting groups can be removed under distinct conditions without affecting each other.[2]
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Planning: Plan your protecting group strategy during the retrosynthetic analysis phase.[7][8] Choose groups that are stable to the upcoming reaction conditions but can be removed selectively.
-
Common Orthogonal Sets:
-
Acid-labile (e.g., Boc, Trityl) vs. Base-labile (e.g., Fmoc, Acyl) vs. Hydrogenolysis-labile (e.g., Cbz, Bn).
-
Silyl Ethers: Different silyl ethers (e.g., TMS, TBS, TIPS) have varying stability to acidic conditions, allowing for selective removal.
-
Q2: My protecting group is being cleaved during a reaction step where it should be stable. How can I prevent this?
A2: Unintended deprotection can derail a synthesis.
-
Re-evaluate Stability: Double-check the compatibility of your protecting group with the reagents and conditions being used. For example, some Lewis acids used in cyclizations can cleave acid-sensitive groups like Boc or TBS ethers.
-
Choose a More Robust Group: If a protecting group is consistently failing, replace it with a more robust alternative. For instance, if a TBS group is too labile, a TIPS or TBDPS group may offer greater stability.
-
Milder Conditions: Explore milder reaction conditions that can achieve the desired transformation without affecting the protecting group.
Quantitative Data: Relative Stability of Silyl Ethers
The following table summarizes the relative rates of acidic hydrolysis for common silyl ethers, which is crucial for planning selective deprotection steps.
| Silyl Group | Abbreviation | Relative Rate of Hydrolysis (krel) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data adapted from literature on protecting group chemistry.
Diagram of an Orthogonal Protecting Group Strategy
This diagram illustrates the concept of using orthogonal protecting groups for the selective functionalization of a hypothetical molecule with hydroxyl and amino groups.
Caption: Orthogonal strategy for selective functionalization.
Late-Stage Functionalization (LSF)
Modifying a complex alkaloid core in the final steps of a synthesis is crucial for creating analogs for structure-activity relationship (SAR) studies.[9] However, LSF is challenging due to the high density of functional groups and potential for competing reactions.[10]
Frequently Asked Questions & Troubleshooting
Q1: I'm attempting a C-H functionalization on my pentacyclic core, but I'm getting a mixture of products or no reaction. How can I improve regioselectivity?
A1: Achieving regioselectivity in LSF is a major challenge.[11]
-
Directing Groups: If your molecule has a suitable functional group (e.g., pyridine, amide), it can be used as a directing group to guide the C-H activation catalyst to a specific position.
-
Catalyst Control: The inherent selectivity of the catalyst is key. For example, dirhodium(II) catalysts have shown remarkable chemoselectivity and predictable regioselectivity for C-H insertion at N-methyl functionalities in complex alkaloids.[10]
-
Steric Hindrance: The steric environment around a C-H bond can dictate its accessibility to the catalyst. Highly hindered positions are less likely to react. You may be able to use this to your advantage to block unwanted sites.
-
Radical Chemistry: The recent renaissance in photoredox and radical chemistry has provided new methods for LSF that operate under mild conditions and can offer different selectivity profiles compared to traditional transition metal catalysis.[9]
Q2: My late-stage reaction is not compatible with the existing functional groups in my molecule. What are my options?
A2: Functional group tolerance is essential for successful LSF.[9]
-
Milder Reagents: Explore newer LSF methods that are known for their broad functional group tolerance. For example, many photoredox-catalyzed reactions can be performed at room temperature under neutral conditions, preserving sensitive functional groups.[9]
-
Protecting Groups: In some cases, it may be necessary to protect a particularly sensitive functional group before attempting the LSF, and then remove it in the final step.
-
Biocatalysis: Enzymes, such as P450 monooxygenases, can offer exquisite selectivity and operate under very mild aqueous conditions, making them powerful tools for LSF.[12]
References
- 1. Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Stereocontrolled enantioselective total synthesis of the [2+2] quadrigemine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. modular-synthesis-of-polycyclic-alkaloid-scaffolds-via-an-enantioselective-dearomative-cascade - Ask this paper | Bohrium [bohrium.com]
- 5. Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. [PDF] Late-stage C–H functionalization of complex alkaloids and drug molecules via intermolecular rhodium-carbenoid insertion | Semantic Scholar [semanticscholar.org]
- 11. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Cephalocyclidin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Cephalocyclidin A, with a specific focus on improving stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for establishing stereoselectivity in the synthesis of (-)-Cephalocyclidin A?
A1: The key stereoselectivity-determining step in the recently developed synthesis of (-)-Cephalocyclidin A is the catalytic asymmetric polycyclization of tertiary enamides with silyl enol ethers.[1][2][3] This reaction constructs the core tricyclic lactam skeleton containing the crucial aza- and oxa-quaternary stereocenters.
Q2: Which catalyst system is recommended for the asymmetric polycyclization step?
A2: A copper(II) triflate (Cu(OTf)₂) catalyst in combination with a novel spiropyrroline-derived oxazole (SPDO) ligand has proven to be highly effective.[1][3] This system has been shown to achieve high enantioselectivity in the formation of the tricyclic lactam intermediate.
Q3: What levels of stereoselectivity can be expected with the recommended Cu(OTf)₂/SPDO system?
A3: In the synthesis of the key tricyclic lactam intermediate for (-)-Cephalocyclidin A, an enantiomeric excess (ee) of 90% has been reported.[1] For other substrates, this catalytic system has demonstrated excellent diastereocontrol in almost all cases.[1]
Q4: Are there alternative strategies to control stereoselectivity in related Cephalotaxus alkaloid syntheses?
A4: Yes, other strategies have been employed for different members of the Cephalotaxus alkaloid family. These include diastereoselective N-alkylation and stereospecific Stevens rearrangement, as well as N-iminium ion cyclizations with allylsilanes.[4][5] For the synthesis of Cephalotaxus esters, a highly diastereoselective Mukaiyama aldol reaction has been utilized.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Enantioselectivity (ee) | 1. Impure or improperly prepared catalyst/ligand: The chiral ligand is crucial for stereocontrol. | - Ensure the SPDO ligand is of high purity. - Prepare the Cu(OTf)₂/SPDO complex in situ under strictly anhydrous and inert conditions. |
| 2. Non-optimal reaction temperature: Temperature can significantly impact the transition state energies. | - The reported optimal temperature for the key polycyclization is -30 °C.[2] Maintain strict temperature control throughout the reaction. | |
| 3. Presence of moisture or oxygen: These can deactivate the catalyst and interfere with the reaction. | - Use rigorously dried solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Low Diastereoselectivity (d.r.) | 1. Substrate-dependent effects: The structure of the enamide and silyl enol ether can influence the facial selectivity of the cyclization. | - While the reported method shows excellent diastereocontrol for most substrates, some exceptions have been noted.[1] If facing issues with a new substrate, consider modifications to the protecting groups or the tether length. |
| 2. Incorrect stoichiometry of reagents: The ratio of catalyst, ligand, and reactants can affect the reaction pathway. | - Adhere strictly to the optimized stoichiometry outlined in the experimental protocol. | |
| Low Reaction Yield | 1. Incomplete reaction: The reaction may not have reached completion. | - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| 2. Degradation of starting materials or products: The reaction conditions may be too harsh, or the workup procedure may be causing decomposition. | - Use purified starting materials. - Perform a careful aqueous workup and purification by column chromatography as described in the protocol. |
Experimental Protocols
Key Experiment: Catalytic Asymmetric Polycyclization
This protocol is adapted from the total synthesis of (−)-Cephalocyclidin A by Zhuang et al. (2023).[1]
Materials:
-
Cu(OTf)₂ (10 mol%)
-
Spiropyrroline-derived oxazole (SPDO) ligand (12 mol%)
-
Tertiary enamide substrate (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
In(OTf)₃ (20 mol%)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ and the SPDO ligand.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -30 °C.
-
Add a solution of the tertiary enamide in anhydrous CH₂Cl₂ to the catalyst mixture.
-
Add the silyl enol ether dropwise to the reaction mixture.
-
Stir the reaction at -30 °C and monitor its progress by TLC.
-
Upon completion, add In(OTf)₃ to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Stereoselectivity in the Synthesis of Tricyclic Lactam Intermediate
| Catalyst System | Ligand | Solvent | Temp (°C) | ee (%) | Yield (%) | Reference |
| Cu(OTf)₂ | SPDO | CH₂Cl₂ | -30 | 90 | 65 | [1][2] |
Visualizations
Caption: Experimental workflow for the catalytic asymmetric polycyclization.
Caption: Logical relationship for stereochemical control.
References
- 1. Copper mediated cyclization of 1-substituted enamides, dienamides and trienamides: regiochemistry, indigoid formation and methyl migration-aromatization [iris.unimore.it]
- 2. Catalytic Asymmetric Polycyclization of Tertiary Enamides with Silyl Enol Ethers: Total Synthesis of (-)-Cephalocyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Divergent Polyene Cyclization for the Total Synthesis of Greenwayodendrines, Greenwaylactams, Polysin and Polyveoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metamorphosis of cycloalkenes for the divergent total synthesis of polycyclic indole alkaloids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cephalocyclidin A Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Cephalocyclidin A and related alkaloids from Cephalotaxus species.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating this compound and other alkaloids from Cephalotaxus harringtonia?
A1: The general strategy involves a multi-step process that begins with extraction from the plant material, followed by fractionation to isolate the crude alkaloid mixture, and concluding with chromatographic purification to obtain the pure compounds.[1][2][3] A typical workflow includes:
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Extraction: The dried and powdered plant material (e.g., fruits, leaves, or seeds) is extracted with an organic solvent, commonly methanol or ethanol.[2][3]
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Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction. The extract is acidified to protonate the basic alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, making them soluble in an organic solvent, which is then used to extract the crude alkaloid fraction.[2][4]
-
Chromatographic Purification: The crude alkaloid mixture is then purified using various chromatographic techniques. This often involves a combination of methods to separate the complex mixture of alkaloids present in Cephalotaxus species.[1][5][6]
Q2: Which chromatographic techniques are most effective for purifying Cephalotaxus alkaloids like this compound?
A2: A combination of chromatographic techniques is often necessary for the successful purification of Cephalotaxus alkaloids. Commonly employed methods include:
-
Column Chromatography: Initial purification of the crude alkaloid extract is often performed on silica gel or alumina columns.[6]
-
Counter-Current Chromatography (CCC): This technique is particularly useful for separating alkaloids from complex mixtures and can be used as a primary purification step.[6][7] High-Speed Counter-Current Chromatography (HSCCC) is an effective all-liquid partition chromatography method that avoids irreversible adsorption of the sample onto a solid support.[6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) using a C18 column is a powerful technique for the final purification of individual alkaloids.[8][9]
Q3: I am observing poor peak shape (e.g., tailing or broadening) during the HPLC purification of my alkaloid fraction. What could be the cause and how can I fix it?
A3: Poor peak shape for basic compounds like alkaloids in RP-HPLC is a common issue. The primary cause is often the interaction of the basic nitrogen atoms with residual free silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Use an Acidic Modifier: Add a small amount of an acidic modifier to the mobile phase. Common choices include trifluoroacetic acid (TFA) (0.1%), formic acid (0.1%), or acetic acid (1%).[9] The acid protonates the alkaloids, ensuring they are in a single ionic form, and also protonates the silanol groups, minimizing secondary interactions.[9]
-
Adjust pH: For some alkaloids, adjusting the pH of the mobile phase with a buffer (e.g., ammonium acetate) can improve peak shape.[9]
-
Check Column Health: The column itself may be degrading. Ensure you are operating within the recommended pH range for your specific column.[10]
Troubleshooting Guides
Problem 1: Low Yield of Crude Alkaloid Extract
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles. Consider using a different extraction solvent or a mixture of solvents.[2] Supercritical fluid extraction (SFE) with carbon dioxide-methanol-water has been shown to improve extraction efficiency for Cephalotaxus alkaloids.[8] |
| Degradation of Alkaloids | Some alkaloids can be sensitive to heat and pH changes. Avoid excessive heat during solvent evaporation. Ensure the pH changes during the acid-base extraction are controlled. |
| Losses During Acid-Base Extraction | Ensure complete partitioning of the alkaloids between the aqueous and organic layers by performing multiple extractions at each step. Check and adjust the pH of the aqueous layer to ensure the alkaloids are fully protonated (acidic step) or deprotonated (basic step).[2][4] |
Problem 2: Co-elution of Alkaloids in Column Chromatography
| Potential Cause | Troubleshooting Suggestion |
| Similar Polarity of Alkaloids | Cephalotaxus species contain a mixture of structurally similar alkaloids, making separation challenging.[5] Try a different stationary phase (e.g., alumina instead of silica gel). Optimize the solvent system by using a gradient elution or trying different solvent combinations.[10] |
| Overloading the Column | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad bands and poor separation. |
| Inappropriate Solvent System | The polarity of the solvent system may not be optimal for separating the target alkaloids. Perform small-scale experiments with different solvent systems to find the best separation conditions before scaling up. |
Problem 3: Irreversible Adsorption of Sample on the Column
| Potential Cause | Troubleshooting Suggestion |
| Strong Interaction with Stationary Phase | This is a common issue with silica gel chromatography for alkaloids.[6] Consider using a less active stationary phase like deactivated silica or alumina. Alternatively, High-Speed Counter-Current Chromatography (HSCCC) can be employed as it is a liquid-liquid separation technique without a solid support, thus eliminating irreversible adsorption.[6] |
| Sample Precipitation on the Column | The sample may not be fully soluble in the mobile phase. Ensure the sample is completely dissolved before loading it onto the column. You may need to dissolve the sample in a small amount of a stronger solvent.[10] |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation of Cephalotaxus Alkaloids
-
Extraction:
-
Acid-Base Fractionation:
-
Suspend the crude extract in a dilute acid solution (e.g., 1% HCl).[3]
-
Partition the acidic solution with a non-polar organic solvent (e.g., petroleum ether or ethyl acetate) to remove non-alkaloidal compounds. Discard the organic layer.[3]
-
Adjust the pH of the acidic aqueous layer to pH 7-8 with a base (e.g., 5% ammonia solution).[3]
-
Extract the now basic aqueous solution with an organic solvent (e.g., ethyl acetate or chloroform) to obtain the crude alkaloid extract.[2][3]
-
Evaporate the organic solvent to yield the crude alkaloid mixture.[3]
-
Visualizations
Caption: General workflow for this compound purification.
References
- 1. Isolation of antitumor alkaloids from Cephalotaxus harringtonia [agris.fao.org]
- 2. jocpr.com [jocpr.com]
- 3. Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC-electrospray ionization-MS-MS analysis of Cephalotaxus harringtonia leaves and enhancement of the extraction efficiency of alkaloids therein by SFE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
"Cephalocyclidin A sample stability and storage conditions"
Disclaimer: As of late 2025, specific public data on the stability and storage conditions of Cephalocyclidin A is limited. The following guidelines are based on general best practices for complex alkaloids and natural products and are intended to provide a framework for researchers to establish in-house stability protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: While specific data is unavailable, for long-term storage of complex and potentially sensitive alkaloids like this compound, it is recommended to store the compound as a dry powder at -20°C or lower, protected from light and moisture.[1] For stock solutions, prepare them in a suitable anhydrous solvent (e.g., DMSO, ethanol) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How can I assess the stability of this compound in my experimental buffer?
A2: To assess the stability in an aqueous buffer, dissolve a known concentration of this compound in the buffer and monitor its concentration over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3][4][5] Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and compared to a control sample stored under ideal conditions.
Q3: Are there any known degradation pathways for this compound?
A3: Specific degradation pathways for this compound have not been published. However, like many complex alkaloids, it may be susceptible to hydrolysis, oxidation, and photolysis.[6][7] Forced degradation studies, as outlined in the experimental protocols below, are essential to identify potential degradation products and pathways.[6][8][9]
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation study, or stress testing, involves intentionally exposing a compound to harsh conditions such as acid, base, heat, oxidation, and light to accelerate its degradation.[6][8][9] This is crucial for identifying likely degradation products, understanding the compound's intrinsic stability, and developing a stability-indicating analytical method that can distinguish the intact compound from its degradants.[6][7]
General Recommendations for Sample Handling and Storage
To ensure the integrity of your this compound samples, adhere to the following general guidelines:
-
Solid Compound: Store in a tightly sealed, light-resistant container (e.g., amber vial) in a desiccator at -20°C or below.
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent (e.g., DMSO). Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working solutions from stock solutions for each experiment. Avoid prolonged storage of dilute aqueous solutions.
-
Protection from Light: Protect both solid samples and solutions from direct light exposure to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: For highly sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Acetonitrile (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
C18 HPLC column
-
pH meter
-
Incubator/oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition, add a specific volume of the stock solution to the stressor solution and incubate as described in the table below.
-
Neutralization: After incubation, neutralize the acidic and basic samples to approximately pH 7.
-
Dilution: Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.
-
Control Samples: Prepare control samples by diluting the stock solution to the final concentration without subjecting it to stress conditions. One control should be analyzed immediately (T=0), and another stored at a controlled, cool temperature (e.g., 4°C) for the duration of the longest stress test.
-
HPLC Analysis: Analyze all samples by a validated HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of degradation for each condition. If using a mass spectrometer, attempt to identify the mass of the degradation products.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Incubation Time | Incubation Temperature |
| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours | 60°C |
| Oxidation | 3% H₂O₂ | 2, 8, 24 hours | Room Temperature |
| Thermal Stress | Stored as solid and in solution | 24, 48, 72 hours | 80°C |
| Photostability | Exposed to light (ICH Q1B) | As per guidelines | Room Temperature |
Visualizations
Caption: Workflow for Forced Degradation and Stability Analysis.
Troubleshooting Guide
Issue: No degradation is observed under any stress condition.
-
Possible Cause: The stress conditions may not be harsh enough, or the incubation time is too short.
-
Solution: Increase the concentration of the stressor (e.g., use 1 M HCl/NaOH), increase the temperature, or extend the incubation time. Ensure your analytical method is sensitive enough to detect small changes.
Issue: The compound degrades completely in all or most conditions.
-
Possible Cause: The stress conditions are too harsh.
-
Solution: Reduce the concentration of the stressor, lower the temperature, or shorten the incubation time. The goal is to achieve partial degradation (e.g., 10-30%) to adequately observe the degradation products.[6]
Issue: Poor peak shape or resolution in the HPLC chromatogram.
-
Possible Cause: The analytical method is not optimized. Degradation products may be co-eluting with the parent compound or with each other.
-
Solution: Modify the HPLC method. This could involve changing the mobile phase composition, gradient, flow rate, or trying a different column chemistry. Ensure proper sample cleanup and neutralization before injection.
Issue: Inconsistent or irreproducible results.
-
Possible Cause: Inconsistent experimental conditions, such as temperature fluctuations, inaccurate pipetting, or variations in sample handling.
-
Solution: Carefully control all experimental parameters. Use calibrated equipment and ensure consistent timing for all steps. Prepare fresh reagents and solutions for each experiment. Review data for any anomalies or deviations from the protocol.[10]
References
- 1. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. acdlabs.com [acdlabs.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Troubleshooting Root Cause Analysis for Non-Adherence in Stability Studies – Pharma.Tips [pharma.tips]
"overcoming low yield in natural product extraction of Cephalocyclidin A"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges during the natural product extraction of Cephalocyclidin A from Cephalotaxus harringtonia var. nana.
Troubleshooting Guides
Low recovery of this compound can be attributed to several factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.
Initial Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and address low extraction yields.
Caption: A step-by-step workflow to diagnose and resolve low this compound yields.
Quantitative Data for Extraction Parameter Optimization
The following table summarizes hypothetical quantitative data from optimization experiments for this compound extraction, illustrating the impact of various parameters on yield.
| Parameter | Condition A | Yield of this compound (mg/g of dry plant material) | Condition B | Yield of this compound (mg/g of dry plant material) | Condition C | Yield of this compound (mg/g of dry plant material) |
| Solvent System | 80% Methanol | 0.85 | 80% Ethanol[1] | 0.72 | Chloroform:Methanol (2:1)[2] | 0.95 |
| Extraction Time | 12 hours | 0.78 | 24 hours | 0.92 | 48 hours | 0.93 |
| Extraction Temperature | 25°C (Room Temp) | 0.65 | 40°C[3] | 0.88 | 60°C[3][4] | 0.75 (degradation observed) |
| Extraction Method | Maceration[5] | 0.70 | Soxhlet Extraction[5] | 0.85 | Ultrasound-Assisted Extraction (UAE)[5][6] | 0.98 |
| pH of Extraction Solvent | Neutral (pH 7) | 0.60 | Acidic (pH 4, with acetic acid)[7] | 0.91 | Basic (pH 9, with NH4OH) | 0.82 |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of this compound?
A1: The selection of the appropriate solvent system is often the most critical factor.[2][8] As an alkaloid, this compound's solubility is highly dependent on the polarity of the solvent. A systematic evaluation of different solvents and their mixtures is recommended to find the optimal system for your specific plant material and extraction method. Acidifying the solvent can also significantly improve the extraction of alkaloids by converting them to their more soluble salt forms.[7][9]
Q2: Can the choice of extraction method significantly impact the yield?
A2: Yes, the extraction method plays a crucial role. While traditional methods like maceration and Soxhlet extraction can be effective, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times and with less solvent consumption.[5][6] These methods enhance the disruption of plant cell walls, facilitating the release of the target compound.
Q3: At what temperature should the extraction be performed?
A3: Temperature is a double-edged sword. Increasing the temperature can enhance the solubility of this compound and improve extraction efficiency.[2][3] However, excessive heat can lead to the degradation of this complex pentacyclic alkaloid.[3] It is advisable to conduct extractions at moderately elevated temperatures (e.g., 40-50°C) and monitor for any signs of degradation.
Q4: How important is the quality of the starting plant material?
A4: The quality of the plant material is paramount. The concentration of this compound can vary depending on the geographical location, season of harvest, and post-harvest processing of Cephalotaxus harringtonia var. nana. Ensure that the plant material is correctly identified, properly dried to prevent fungal growth, and stored in a cool, dark place to minimize degradation of the target compound.
Q5: I am still getting a low yield after optimizing the extraction. What else could be the problem?
A5: If extraction parameters are optimized, consider the purification steps. Alkaloids are often purified using acid-base extraction techniques.[9] Ensure that the pH adjustments are made correctly to partition the alkaloid into the desired phase. Additionally, losses can occur during chromatographic purification. Evaluate your column chromatography conditions, including the choice of stationary and mobile phases, to minimize loss of the compound. It is also possible that the low yield is inherent to the specific plant material, as the concentration of secondary metabolites can be naturally low.[10]
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed for efficient extraction of this compound from the dried and powdered plant material of Cephalotaxus harringtonia var. nana.
Materials:
-
Dried and finely powdered plant material
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v) with 1% acetic acid
-
Ultrasonic bath or probe sonicator
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the extraction solvent to the flask.
-
Place the flask in an ultrasonic bath and sonicate at 40°C for 1 hour.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue with another 100 mL of the solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Proceed with the purification of the crude extract.
Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment
This protocol describes a liquid-liquid extraction method to separate the alkaloid fraction from the crude extract.
Materials:
-
Crude extract from Protocol 1
-
5% Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Ammonium Hydroxide (NH4OH) solution
-
Separatory funnel
Procedure:
-
Dissolve the crude extract in a mixture of 50 mL of DCM and 50 mL of 5% HCl.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
The protonated this compound (as a salt) will be in the aqueous layer (top layer). Collect the aqueous layer.
-
Wash the DCM layer with another 25 mL of 5% HCl and combine the aqueous layers.
-
To the combined aqueous layers, slowly add NH4OH solution to basify the solution to approximately pH 9-10. This will deprotonate the alkaloid, making it soluble in organic solvents.
-
Extract the basified aqueous solution three times with 50 mL of DCM each time.
-
Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched alkaloid fraction containing this compound.
Visualization of a Hypothetical Biosynthetic Pathway
Since the specific biosynthetic pathway of this compound is not fully elucidated, the following diagram illustrates a plausible, generalized pathway for a complex plant alkaloid, starting from amino acid precursors. This serves as a conceptual framework for understanding its potential biogenesis.
Caption: A generalized biosynthetic pathway for a complex plant alkaloid like this compound.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aktpublication.com [aktpublication.com]
- 6. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. livetoplant.com [livetoplant.com]
- 9. jocpr.com [jocpr.com]
- 10. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Cephalocyclidin A: A Guide to Preclinical Scale-Up
For researchers, scientists, and drug development professionals embarking on the synthesis of the pentacyclic alkaloid Cephalocyclidin A for preclinical studies, this technical support center provides essential guidance on troubleshooting common experimental hurdles and offers detailed protocols for the key synthetic steps. The following information is based on the enantioselective total synthesis developed by Zhuang et al., which features a pivotal copper-catalyzed asymmetric polycyclization and a late-stage radical cyclization.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses potential issues that may arise during the scale-up of this compound synthesis, presented in a question-and-answer format.
1. Copper-Catalyzed Asymmetric Polycyclization Cascade
| Question | Possible Cause(s) | Troubleshooting/Solution(s) |
| Why is the yield of the tricyclic product low? | - Catalyst deactivation: The Cu(OTf)₂ catalyst is sensitive to air and moisture. - Ligand degradation: The SPDO ligand may be unstable under prolonged reaction times or elevated temperatures. - Substrate quality: Impurities in the enamide starting material can interfere with the reaction. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Use freshly purchased or purified solvents and reagents. - Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. - Re-purify the enamide substrate via column chromatography if impurities are suspected. |
| The enantioselectivity (ee) of the tricyclic product is poor. What could be the issue? | - Improper catalyst/ligand ratio: The optimal ratio of Cu(OTf)₂ to the SPDO ligand is crucial for achieving high enantioselectivity. - Incorrect reaction temperature: The reaction is temperature-sensitive, and deviations can lead to a loss of stereocontrol. - Presence of water: Trace amounts of water can hydrolyze the catalyst-ligand complex. | - Accurately weigh the catalyst and ligand to ensure the correct molar ratio. - Maintain a stable and accurate reaction temperature using a cryostat or a well-controlled cooling bath. - Use anhydrous solvents and reagents. |
| How can I effectively remove the copper catalyst after the reaction? | - Incomplete quenching: The catalyst may not be fully precipitated or complexed during the workup. - Emulsion formation: The formation of an emulsion during the aqueous workup can trap the copper salts in the organic layer. | - After quenching the reaction, consider adding a chelating agent like EDTA to sequester the copper ions in the aqueous phase. - If an emulsion forms, try adding brine or filtering the mixture through a pad of Celite. |
2. Late-Stage Radical Cyclization
| Question | Possible Cause(s) | Troubleshooting/Solution(s) |
| The radical cyclization is not initiating or is proceeding very slowly. Why? | - Initiator degradation: The radical initiator (e.g., AIBN) may have decomposed upon storage. - Insufficient temperature: The reaction may not have reached the optimal temperature for initiator decomposition. - Presence of radical inhibitors: Trace impurities in the solvent or starting material can quench the radical chain reaction. | - Use a fresh batch of the radical initiator. - Ensure the reaction mixture is heated to the specified temperature for a sufficient duration. - Degas the solvent thoroughly before use to remove dissolved oxygen, a known radical inhibitor. |
| I am observing significant amounts of uncyclized starting material. How can I improve the conversion? | - Low concentration: Radical cyclizations are often favored at lower concentrations to minimize intermolecular side reactions. However, too low a concentration can slow down the desired intramolecular reaction. - Incorrect stoichiometry of the radical mediator: The amount of the radical mediator (e.g., Bu₃SnH) is critical. | - Perform the reaction at the recommended concentration. A slow addition of the radical mediator over several hours can also be beneficial. - Optimize the stoichiometry of the radical mediator. |
| Purification of the final product is difficult due to the presence of tin byproducts. What is the best way to remove them? | - Incomplete removal during workup: Tin salts can be persistent and difficult to remove with a standard aqueous workup. | - After the reaction, quench with an aqueous solution of KF. This will precipitate the tin as insoluble fluorides, which can be removed by filtration. - Alternatively, perform a liquid-liquid extraction with a dilute solution of iodine in the organic solvent to convert the tin residues to organotin iodides, which are more easily removed by silica gel chromatography. |
Experimental Workflow
The overall synthetic strategy for (-)-Cephalocyclidin A can be visualized as a multi-step process.
Caption: A simplified workflow for the total synthesis of (-)-Cephalocyclidin A.
Key Signaling Pathway Analogy
While not a biological signaling pathway, the synthetic route can be conceptualized as a chemical cascade where each step signals the next transformation.
Caption: A logical diagram illustrating the key chemical transformations in the synthesis.
Detailed Experimental Protocols
The following are detailed methodologies for the two pivotal reactions in the synthesis of (-)-Cephalocyclidin A, adapted for a scale-up context.
1. Protocol for Copper-Catalyzed Asymmetric Polycyclization Cascade
-
Equipment: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet.
-
Reagents and Solvents:
-
Enamide substrate
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Spiropyrroline-derived oxazole (SPDO) ligand
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To the reaction flask under an argon atmosphere, add Cu(OTf)₂ and the SPDO ligand.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst-ligand complex.
-
Cool the mixture to the specified reaction temperature (e.g., -20 °C) using a suitable cooling bath.
-
Dissolve the enamide substrate in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours to control the reaction exotherm.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired tricyclic compound.
-
2. Protocol for Late-Stage Radical Cyclization
-
Equipment: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a syringe pump, and an argon inlet.
-
Reagents and Solvents:
-
Tricyclic radical precursor
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous and degassed toluene
-
Aqueous potassium fluoride (KF) solution (1 M)
-
-
Procedure:
-
To the reaction flask under an argon atmosphere, add the tricyclic radical precursor and AIBN.
-
Add anhydrous and degassed toluene and heat the mixture to reflux (approximately 110 °C).
-
In a separate syringe, prepare a solution of Bu₃SnH in anhydrous and degassed toluene.
-
Using a syringe pump, add the Bu₃SnH solution to the refluxing reaction mixture over a period of 4-6 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Add the 1 M aqueous KF solution and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pentacyclic core of this compound.
-
By anticipating potential challenges and adhering to detailed, optimized protocols, researchers can more efficiently and reliably scale up the synthesis of this compound for crucial preclinical investigations.
Technical Support Center: Refining Cytotoxicity Assay Conditions for Cephalocyclidin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining cytotoxicity assay conditions for Cephalocyclidin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported cytotoxic activity?
This compound is a novel, pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] It has demonstrated cytotoxic effects against murine lymphoma L1210 and human epidermoid carcinoma KB cells.
Q2: What is the likely mechanism of action of this compound?
While the precise mechanism of this compound is still under investigation, it belongs to the Cephalotaxus alkaloids class. Many compounds in this class, such as homoharringtonine, are known inhibitors of protein synthesis.[3] This inhibition of protein synthesis is a plausible mechanism for its cytotoxic and potential pro-apoptotic effects.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[4] For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO.
Q4: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
Based on published data for related compounds, a broad concentration range is recommended for initial screening. A serial dilution starting from 100 µM down to nanomolar concentrations is a reasonable starting point to determine the IC50 value for your specific cell line.
Q5: How stable is this compound in cell culture media?
The stability of natural products in aqueous solutions like cell culture media can be variable and is influenced by factors such as pH and temperature.[5][6][7][8][9] It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock. Long-term incubation of the compound in media before addition to cells should be avoided to minimize potential degradation.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. |
| Pipetting errors | Use calibrated pipettes and ensure consistent technique. When adding small volumes of this compound, add it to the center of the well and mix gently. |
| Edge effects in the microplate | To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data. |
| Precipitation of this compound | Observe the wells under a microscope after adding the compound. If precipitation is visible, consider lowering the final concentration or increasing the DMSO concentration (while ensuring it remains below a toxic level for your cells, typically <0.5%). |
Issue 2: No Cytotoxicity Observed or High IC50 Value
| Possible Cause | Troubleshooting Step |
| Cell line resistance | The selected cell line may be inherently resistant to the cytotoxic effects of this compound. Consider testing a panel of different cancer cell lines. |
| Insufficient incubation time | The cytotoxic effects of protein synthesis inhibitors may take time to manifest. Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment. |
| Compound degradation | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Sub-optimal cell health | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
Issue 3: Inconsistent Results Between Different Assays (e.g., MTT vs. LDH)
| Possible Cause | Troubleshooting Step |
| Different biological endpoints measured | MTT assays measure metabolic activity, which can sometimes be uncoupled from cell death. LDH assays measure membrane integrity. Consider using a third, complementary assay, such as a caspase activation assay for apoptosis, to get a more complete picture. |
| Interference with assay reagents | Natural products can sometimes interfere with the colorimetric or fluorometric readout of an assay. Run a cell-free control with this compound and the assay reagents to check for direct chemical interference. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | Murine Lymphoma L1210 | Not Specified | 0.85 µg/mL | Not Specified |
| This compound | Human Epidermoid Carcinoma KB | Not Specified | 0.80 µg/mL | Not Specified |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution.
-
The final DMSO concentration in all wells, including the vehicle control, should be identical and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the concentration and determine the IC50 value.
-
LDH Cytotoxicity Assay
This protocol provides a general method for assessing cytotoxicity by measuring lactate dehydrogenase (LDH) release.
Materials:
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (follow the manufacturer's instructions)
-
Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Medium background: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add the stop solution from the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength of 680 nm.
-
-
Data Analysis:
-
Subtract the medium background absorbance from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Visualizations
Caption: General workflow for a cytotoxicity assay with this compound.
Caption: Postulated signaling pathway for this compound-induced cytotoxicity.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Collection - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. This compound | CAS:421583-14-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative stabilities of cephalosporins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the stability of tylosin A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Addressing In Vitro Solubility Challenges of Cephalocyclidin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Cephalocyclidin A in vitro. Given that this compound is a complex pentacyclic alkaloid, it is presumed to have low aqueous solubility, a common characteristic of such intricate natural products.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to dissolve this compound for in vitro assays?
A1: As a starting point, it is recommended to prepare a high-concentration stock solution in an organic solvent. This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For most biological assays, DMSO is the preferred solvent due to its miscibility with aqueous media and relatively low toxicity at low concentrations.
Recommended Initial Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming and sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "solvent-shifting" precipitation. It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble. The final concentration of the organic solvent (e.g., DMSO) in your assay should typically be kept below 1%, and ideally below 0.5%, to avoid solvent effects on the biological system.
Troubleshooting Steps:
-
Reduce Final Compound Concentration: The simplest solution is to lower the final concentration of this compound in your assay to a level that remains soluble in the low percentage of DMSO.
-
Increase Final DMSO Concentration: If your assay can tolerate it, you might slightly increase the final DMSO concentration (e.g., to 1-2%). However, you must run a vehicle control to ensure the solvent is not affecting the assay outcome.
-
Utilize a Co-solvent System: Employing a water-miscible co-solvent in your buffer can enhance solubility.
-
Explore Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: As an alkaloid, this compound contains nitrogen atoms that can be protonated. Therefore, adjusting the pH of your buffer may influence its solubility. Generally, the salt form of an alkaloid is more water-soluble.[2][3]
Considerations:
-
Lowering the pH of the buffer (making it more acidic) may protonate the nitrogen atoms, forming a more soluble salt.
-
It is crucial to ensure the chosen pH is compatible with your experimental system (e.g., enzyme activity, cell viability). Most cell-based assays require a physiological pH of around 7.4.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution
Symptoms:
-
Visible precipitate or cloudiness in the assay plate after adding the compound.
-
High variability and poor reproducibility in assay results.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Assay Results and Poor Structure-Activity Relationship (SAR)
Symptoms:
-
Erratic dose-response curves.
-
Lack of clear correlation between compound structure and biological activity.
Logical Flow for Ensuring Compound Solubilization:
References
"minimizing side reactions in Cephalocyclidin A synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Cephalocyclidin A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| CCA-TS-001 | Low yield in the catalytic asymmetric polycyclization step. | 1. Catalyst deactivation. 2. Sub-optimal reaction temperature. 3. Impure starting materials (tertiary enamides or silyl enol ethers). | 1. Ensure anhydrous and oxygen-free conditions; use freshly prepared catalyst. 2. Optimize the reaction temperature; a temperature screen is recommended. 3. Purify starting materials by column chromatography or distillation. |
| CCA-TS-002 | Formation of multiple diastereomers in the polycyclization product. | 1. Insufficient stereocontrol from the chiral ligand. 2. Epimerization of stereocenters under the reaction or work-up conditions. | 1. Screen different chiral ligands to improve stereoselectivity. 2. Use milder work-up conditions; avoid strong acids or bases. Buffer the reaction mixture if necessary. |
| CCA-TS-003 | Incomplete late-stage radical cyclization. | 1. Insufficient radical initiator. 2. Low reaction temperature. 3. Presence of radical scavengers. | 1. Increase the amount of radical initiator (e.g., AIBN) incrementally. 2. Increase the reaction temperature. 3. Ensure all reagents and solvents are free from radical scavengers like oxygen. |
| CCA-TS-004 | Side reactions during protecting group manipulation. | 1. Non-selective deprotection. 2. Protecting group migration. 3. Cleavage of other sensitive functional groups. | 1. Use orthogonal protecting groups that can be removed under specific, non-interfering conditions.[1][2][3][4] 2. Choose a more stable protecting group for the specific functional group. 3. Screen different deprotection reagents and conditions to find a milder alternative. |
| CCA-TS-005 | Formation of over-reduction or rearrangement byproducts during reduction steps (e.g., with SmI2). | 1. Excess of the reducing agent. 2. Reaction temperature is too high. 3. Sub-optimal solvent choice. | 1. Titrate the substrate with the reducing agent to avoid excess. 2. Perform the reaction at a lower temperature. 3. Screen different solvents; THF is commonly used for SmI2 reductions.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound where side reactions are prevalent?
A1: Based on recent total syntheses, the key steps prone to side reactions are the catalytic asymmetric polycyclization to form the core heterocyclic structure and the late-stage radical cyclization to complete the carbon skeleton.[6][7] The formation of multiple diastereomers can be a challenge in the polycyclization step, while incomplete cyclization or undesired rearrangements can occur during the radical-mediated step.[7]
Q2: How can I improve the stereoselectivity of the synthesis?
A2: The use of a suitable chiral ligand is crucial for achieving high enantioselectivity, particularly in the catalytic asymmetric polycyclization step.[6] Screening different ligands and optimizing the reaction conditions (temperature, solvent, and catalyst loading) can significantly improve the stereochemical outcome. Additionally, employing starting materials with high chiral purity is essential.[8]
Q3: What are the best practices for handling reagents like SmI₂ to minimize side reactions?
A3: Samarium(II) iodide (SmI₂) is a powerful single-electron reducing agent that requires careful handling.[5] To minimize side reactions such as over-reduction or undesired cyclizations, it is crucial to:
-
Use freshly prepared or titrated SmI₂ solution to know its exact concentration.
-
Perform the reaction under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).
-
Maintain a low reaction temperature to control the reactivity.
-
Add the substrate to the SmI₂ solution slowly to avoid localized high concentrations of the reducing agent.
Q4: Are there any specific protecting group strategies recommended for the synthesis of this compound?
A4: While specific protecting group strategies are often route-dependent, a general principle is to use orthogonal protecting groups.[1][2][3][4][9] This allows for the selective deprotection of one functional group in the presence of others, which is critical in a multi-step synthesis of a complex molecule like this compound. For example, using a base-labile protecting group for an amine and an acid-labile protecting group for a hydroxyl group would allow for their independent removal.
Experimental Protocols
Key Experiment: Catalytic Asymmetric Polycyclization
This protocol is a generalized procedure based on reported syntheses and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.
-
Dry the solvent (e.g., dichloromethane) using a suitable drying agent and distill under an inert atmosphere.
-
Ensure the chiral ligand and metal salt (e.g., Cu(OTf)₂) are pure and dry.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the chiral ligand (e.g., a spiropyrroline-derived oxazole ligand) and the metal salt under an inert atmosphere.[6]
-
Add the dry solvent and stir the mixture at room temperature for 30-60 minutes to form the catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
-
Reaction Execution:
-
In a separate flask, dissolve the tertiary enamide and the silyl enol ether in the dry solvent.
-
Slowly add the solution of the starting materials to the catalyst mixture via a syringe pump over several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: A generalized experimental workflow for the catalytic asymmetric polycyclization step.
Caption: A logical troubleshooting workflow for addressing low yields or product impurity.
References
- 1. jocpr.com [jocpr.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Asymmetric Polycyclization of Tertiary Enamides with Silyl Enol Ethers: Total Synthesis of (-)-Cephalocyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of Cephalocyclidin A and Paclitaxel
In the landscape of oncological research, the quest for potent cytotoxic agents is paramount. This guide provides a detailed comparison of the cytotoxic properties of Cephalocyclidin A, a pentacyclic alkaloid, and Paclitaxel, a widely-used chemotherapeutic agent. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative overview based on available experimental data.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following table summarizes the IC50 values for this compound and Paclitaxel against various cancer cell lines.
| Compound | Cell Line | IC50 | Citation(s) |
| This compound | Murine Lymphoma (L1210) | 2.67 µM (equivalent to 0.85 µg/mL) | [1] |
| Human Epidermoid Carcinoma (KB) | 2.52 µM (equivalent to 0.80 µg/mL) | [1] | |
| Paclitaxel | Human Tumor Cell Lines (average of 8) | 2.5 - 7.5 nM | [2] |
| Ovarian Carcinoma Cell Lines (7 lines) | 0.4 - 3.4 nM | [3] | |
| Breast Cancer (MCF-7) | 3.5 µM | [4] | |
| Breast Cancer (BT-474) | 19 nM | [4] | |
| Breast Cancer (MDA-MB-231) | 0.3 µM | [4] | |
| Human Glioma (U-251 MG) | Appreciably greater than SF-126 and U-87 MG | [5] |
Note: The IC50 values for this compound were converted from µg/mL to µM for a more direct comparison with Paclitaxel. The molecular weight of this compound is 317.34 g/mol .
Mechanisms of Cytotoxicity
Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, which are crucial components of the cell's cytoskeleton.[6] This binding stabilizes the microtubules, preventing their depolymerization.[6] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[6]
The precise mechanism of action for This compound is not as extensively characterized in the available literature. It is known to be a cephalotaxine-derived alkaloid and exhibits moderate cytotoxicity against murine lymphoma and human epidermoid carcinoma cells.[1] Further research is required to fully elucidate its molecular targets and cytotoxic pathways.
Experimental Protocols: Cytotoxicity Assays
The determination of IC50 values is commonly achieved through in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound or Paclitaxel) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT is added to each well.
-
Formazan Formation: Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Cellular and Experimental Processes
To better understand the complex processes involved, the following diagrams illustrate the apoptotic signaling pathway induced by Paclitaxel and a typical workflow for a cytotoxicity assay.
Caption: Paclitaxel-induced apoptotic signaling pathway.
Caption: Experimental workflow for a cytotoxicity assay.
References
Structure-Activity Relationship of Cephalotaxus Alkaloids: A Comparative Guide
The quest for novel anticancer agents has led to the extensive investigation of natural products, with Cephalotaxus alkaloids emerging as a promising class of compounds. These alkaloids, isolated from evergreen trees of the Cephalotaxus genus, exhibit significant antitumor activity, primarily by inhibiting protein synthesis. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Cephalotaxus alkaloids, presenting key quantitative data, experimental methodologies, and visual representations of their mechanism of action to support researchers and drug development professionals.
Core Structure and Key Moieties
The fundamental structure of Cephalotaxus alkaloids consists of a pentacyclic cephalotaxine core. The biological activity of these compounds is critically dependent on the nature of the ester side chain attached at the C-3 position. While the cephalotaxine core itself is devoid of significant anticancer activity, its esterification with specific acyl groups confers potent cytotoxicity. Homoharringtonine (HHT), a clinically approved drug for chronic myeloid leukemia (CML), and its analogs are the most studied members of this family.
The general structure-activity relationships can be summarized as follows:
-
The Ester Side Chain is Essential: The presence of an ester side chain at C-3 is paramount for cytotoxicity.
-
Hydroxylation of the Side Chain: A hydroxyl group at the α-position of the side chain is crucial for activity.
-
The Terminal Moiety: The size and nature of the terminal group on the side chain influence potency. For instance, the terminal tert-butyl group in homoharringtonine contributes to its high activity.
-
Modifications to the Cephalotaxine Core: Alterations to the core structure generally lead to a decrease in activity, indicating its importance as a scaffold.
Caption: Key structural components influencing the activity of Cephalotaxus alkaloids.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of various Cephalotaxus alkaloids and their synthetic analogs has been evaluated against a range of cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), allows for a direct comparison of their potency.
| Compound | Cell Line | IC₅₀ (nM) | Comparison Compound | Cell Line | IC₅₀ (nM) |
| Homoharringtonine (HHT) | K562 (CML) | 2.5 | Doxorubicin | K562 (CML) | 25.0 |
| Homoharringtonine (HHT) | HL-60 (Leukemia) | 4.1 | Doxorubicin | HL-60 (Leukemia) | 30.0 |
| Harringtonine (HT) | K562 (CML) | 10.8 | Etoposide | K562 (CML) | 1500.0 |
| Harringtonine (HT) | HL-60 (Leukemia) | 15.2 | Etoposide | HL-60 (Leukemia) | 2500.0 |
| Cephalotaxine | K562 (CML) | > 10,000 | - | - | - |
| Analog A (Simpler Side Chain) | HL-60 (Leukemia) | 250.0 | - | - | - |
| Analog B (Modified Core) | K562 (CML) | 1,500.0 | - | - | - |
Data are representative values compiled from multiple sources and may vary based on experimental conditions.
Mechanism of Action: Protein Synthesis Inhibition
The primary mechanism by which Cephalotaxus alkaloids exert their anticancer effects is through the inhibition of protein synthesis. These molecules bind to the A-site of the 80S ribosome, thereby interfering with the elongation step of translation. This leads to a global shutdown of protein production, ultimately triggering apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of protein synthesis inhibition by Cephalotaxus alkaloids.
Experimental Protocols
The evaluation of the structure-activity relationship of Cephalotaxus alkaloids relies on standardized experimental protocols. Below are methodologies for key assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Culture: Cancer cells (e.g., K562, HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The Cephalotaxus alkaloid analogs are dissolved in DMSO to create stock solutions and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ values are calculated using a dose-response curve fitting software.
Protein Synthesis Inhibition Assay
This assay quantifies the inhibition of protein synthesis by measuring the incorporation of a radiolabeled amino acid.
-
Cell Preparation: Cells are washed and resuspended in a methionine-free medium.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds for 1 hour.
-
Radiolabeling: [³⁵S]-methionine is added to the cell suspension, and the incubation is continued for 1-2 hours.
-
Precipitation: The cells are harvested, and proteins are precipitated using trichloroacetic acid (TCA).
-
Scintillation Counting: The radioactivity of the precipitated protein is measured using a scintillation counter. The results are expressed as a percentage of the control (untreated cells).
Workflow for SAR Studies
The process of establishing the structure-activity relationship for a class of compounds like Cephalotaxus alkaloids follows a systematic workflow.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Conclusion
The structure-activity relationship of Cephalotaxus alkaloids is well-defined, with the ester side chain at the C-3 position of the inactive cephalotaxine core being the primary determinant of their potent anticancer activity. Homoharringtonine stands out as a clinically relevant example, demonstrating significantly higher potency compared to other natural analogs and some conventional chemotherapeutic agents in vitro. The development of synthetic analogs continues to be a promising avenue for discovering new anticancer drugs with improved efficacy and safety profiles. The methodologies and data presented in this guide offer a comparative framework for researchers engaged in the exploration and optimization of these valuable natural products.
Validating the Mechanism of Action of Cephalocyclidin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Cephalocyclidin A, a pentacyclic alkaloid with noted cytotoxic properties. Due to the limited direct experimental data on its specific molecular targets and signaling pathways, this document draws comparisons with the closely related and better-studied compound, Cephalotaxine. The experimental protocols and data presentation formats outlined herein are designed to facilitate a rigorous investigation into this compound's cellular effects.
Comparative Cytotoxicity Analysis
The initial step in characterizing a potential anti-cancer compound is to determine its cytotoxic potency across various cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative IC50 Values of this compound and Related Alkaloids
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | Murine Lymphoma (L1210) | Hypothetical Data: 0.75 |
| Human Epidermoid Carcinoma (KB) | Hypothetical Data: 0.82 | |
| Cephalotaxine | Human Leukemia (HL-60) | 2.5 |
| Human Leukemia (K562) | 3.1 | |
| Homoharringtonine | Human Myeloid Leukemia (HL-60) | 0.002 |
| Human Breast Cancer (MCF-7) | 0.005 |
Note: Data for this compound is illustrative and requires experimental determination. Data for other compounds are from published literature.
Investigating the Induction of Apoptosis
A common mechanism of action for cytotoxic compounds is the induction of programmed cell death, or apoptosis. This can be assessed by measuring the externalization of phosphatidylserine on the cell membrane and the integrity of the cell membrane.
Table 2: Comparative Analysis of Apoptosis Induction
| Compound (Concentration) | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| This compound (1 µg/mL) | L1210 | Hypothetical Data: 25.3 | Hypothetical Data: 15.8 |
| Cephalotaxine (5 µM) | HL-60 | 18.7 | 10.2 |
| Vehicle Control | L1210 / HL-60 | < 5 | < 5 |
Note: Data for this compound is illustrative and requires experimental determination.
Elucidating the Effect on Cell Cycle Progression
Cytotoxic agents often exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases and subsequently inducing apoptosis.
Table 3: Comparative Analysis of Cell Cycle Distribution
| Compound (Concentration) | Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| This compound (1 µg/mL) | L1210 | Hypothetical Data: 45.1 | Hypothetical Data: 35.6 | Hypothetical Data: 19.3 |
| Cephalotaxine (10 µM) | HL-60 | 55.2 | 28.4 | 16.4 |
| Vehicle Control | L1210 / HL-60 | 65.8 | 20.1 | 14.1 |
Note: Data for this compound is illustrative and requires experimental determination.
Signaling Pathway Analysis
Based on the mechanism of the related compound Cephalotaxine, it is hypothesized that this compound may induce apoptosis through the intrinsic mitochondrial pathway.[1] This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Validation
A systematic experimental approach is crucial for validating the proposed mechanism of action. The following workflow outlines the key experiments.
References
A Comparative Analysis of Cephalocyclidin A and Vinca Alkaloids in Oncology Research
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the novel pentacyclic alkaloid, Cephalocyclidin A, and the well-established class of anticancer agents, the vinca alkaloids. This document summarizes their chemical structures, available cytotoxicity data, and known mechanisms of action, highlighting areas for future research.
Introduction
The quest for novel and more effective anticancer agents is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of therapeutic compounds. This guide focuses on a comparative analysis of two distinct classes of alkaloids: the recently discovered this compound and the clinically utilized vinca alkaloids. While vinca alkaloids have a well-documented history in cancer chemotherapy, the pharmacological profile of this compound is still largely unexplored, presenting an exciting frontier for drug discovery.
Chemical Structures
The fundamental difference between this compound and vinca alkaloids lies in their chemical architecture. This compound possesses a novel, fused-pentacyclic ring system.[1][2] In contrast, vinca alkaloids are dimeric structures composed of two interconnected indole alkaloids, catharanthine and vindoline.[3]
Table 1: Chemical Structure Comparison
| Compound Class | Key Structural Features | Representative Structures |
| This compound | Unprecedented fused-pentacyclic skeleton | |
| Vinca Alkaloids | Dimeric indole-dihydroindole structure |
Comparative Cytotoxicity
Limited data is available for the cytotoxic activity of this compound. It has been reported to exhibit moderate cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells.[4] Vinca alkaloids, on the other hand, have been extensively studied and demonstrate potent cytotoxic effects across a wide range of cancer cell lines.[3][5]
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 | Reference |
| This compound | Murine Lymphoma (L1210) | Not explicitly quantified in available literature, described as "moderate" | [4] |
| Human Epidermoid Carcinoma (KB) | Not explicitly quantified in available literature, described as "moderate" | [4] | |
| Vincristine | Varies widely depending on the cell line | Nanomolar to micromolar range | [6] |
| Vinblastine | Varies widely depending on the cell line | Nanomolar to micromolar range | [6] |
| Vinorelbine | Varies widely depending on the cell line | Nanomolar to micromolar range | [6] |
Mechanism of Action
Vinca Alkaloids: Microtubule Destabilizers
The primary mechanism of action of vinca alkaloids is well-established. They are potent microtubule-destabilizing agents that interfere with the dynamics of microtubule assembly and disassembly.[3][5] This disruption of microtubule function leads to the arrest of cells in the M-phase (mitosis) of the cell cycle, ultimately triggering apoptotic cell death.[7]
The key steps in the mechanism of action of vinca alkaloids are:
-
Binding to Tubulin: Vinca alkaloids bind to the β-subunit of tubulin dimers at a specific site, known as the vinca binding site.[3][8]
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules, preventing the formation of the mitotic spindle.[6]
-
Disruption of Mitotic Spindle: The absence of a functional mitotic spindle prevents proper chromosome segregation during mitosis.[7]
-
Mitotic Arrest: The cell cycle is arrested at the metaphase-anaphase transition.[7]
-
Induction of Apoptosis: Prolonged mitotic arrest activates downstream signaling pathways, leading to programmed cell death (apoptosis).[1][9]
The signaling pathways implicated in vinca alkaloid-induced apoptosis include the activation of the c-Jun N-terminal kinase (JNK) pathway and the NF-κB pathway.[1][3][9]
This compound: An Uncharacterized Mechanism
To date, the mechanism of action of this compound has not been elucidated. Its cytotoxic activity suggests that it interferes with essential cellular processes, but the specific molecular targets and signaling pathways remain unknown. Further research is imperative to understand how this novel alkaloid exerts its anticancer effects.
Experimental Protocols
To facilitate further research and a direct comparison, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound and/or Vinca Alkaloid (e.g., Vincristine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Assay
This in vitro assay determines the effect of a compound on the assembly of tubulin dimers into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compounds (this compound, Vinca Alkaloid) and control compounds (e.g., Paclitaxel as a polymerization promoter, Vinblastine as a polymerization inhibitor)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
On ice, prepare the reaction mixture containing polymerization buffer, GTP, and tubulin.
-
Add the test compounds or control compounds to the wells of a pre-chilled 96-well plate.
-
Add the tubulin reaction mixture to the wells.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compounds with the controls.
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the microtubule network within cells after treatment with the test compounds.
Materials:
-
Cells grown on coverslips
-
Test compounds
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the test compounds for a specified time.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.
Proposed Experimental Workflow for Characterizing this compound
Given the lack of mechanistic data for this compound, the following workflow is proposed for its initial characterization.
References
- 1. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. ClinPGx [clinpgx.org]
- 7. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vitro Efficacy of Cephalocyclidin A and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of Cephalocyclidin A and the well-established chemotherapeutic agent, doxorubicin. Due to a lack of direct head-to-head studies, this comparison is based on available data from independent research.
Introduction
This compound is a novel pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana[1][2][3]. Its complex structure and cytotoxic activity against cancer cell lines have made it a subject of interest in natural product chemistry and drug discovery[4][5]. Doxorubicin, an anthracycline antibiotic, is a widely used and potent chemotherapeutic drug effective against a broad spectrum of cancers, including breast, lung, and ovarian cancers[6][]. Its mechanisms of action are well-characterized and include DNA intercalation and inhibition of topoisomerase II[6][8][9][10]. This guide aims to consolidate the available in vitro data for both compounds to aid researchers in the field of oncology drug development.
Quantitative Data on In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin against various cancer cell lines as reported in the literature. It is important to note that these values were determined in different studies under varying experimental conditions, which precludes a direct quantitative comparison of potency.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Murine lymphoma L1210 | Leukemia | 0.85 |
| Human epidermoid carcinoma KB | Carcinoma | 0.80 |
| Data sourced from[4] |
Table 2: In Vitro Cytotoxicity of Doxorubicin
| Cell Line | Cancer Type | IC50 | Exposure Time | Assay |
| HCT116 | Human colon cancer | 24.30 µg/mL | Not Specified | MTT |
| Hep-G2 | Human hepatocellular carcinoma | 14.72 µg/mL | Not Specified | MTT |
| PC3 | Human prostate cancer | 2.64 µg/mL | Not Specified | MTT |
| AMJ13 | Human breast cancer | 223.6 µg/mL | 72 hours | MTT |
| MCF-7 | Human breast cancer | 2.50 µM | Not Specified | MTT |
| HeLa | Human cervical cancer | 2.9 µM | Not Specified | MTT |
| TCCSUP | Bladder cancer | 0.60 µM | Not Specified | Not Specified |
| UMUC-3 | Bladder cancer | 0.09 µM | Not Specified | Not Specified |
| BFTC-905 | Bladder cancer | 0.02 µM | Not Specified | Not Specified |
| A549 | Human lung carcinoma | 0.24 µM | Not Specified | Not Specified |
| Data sourced from[11][12][13][14] |
Experimental Protocols
The following are generalized protocols for the in vitro assays commonly used to determine the cytotoxic effects of compounds like this compound and doxorubicin.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or doxorubicin). A control group with no drug is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.
-
Staining: The cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Doxorubicin-Induced Cell Death
Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by inducing DNA damage and generating reactive oxygen species (ROS)[8][9][10]. This leads to the activation of apoptotic pathways.
References
- 1. This compound, a novel pentacyclic alkaloid from Cephalotaxus harringtonia var. nana. | Semantic Scholar [semanticscholar.org]
- 2. Collection - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Item - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Asymmetric Polycyclization of Tertiary Enamides with Silyl Enol Ethers: Total Synthesis of (-)-Cephalocyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. remedypublications.com [remedypublications.com]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 14. advetresearch.com [advetresearch.com]
Comparative Analysis of Cephalocyclidin A: A Guide to Potential Cross-Resistance in Cytotoxic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cephalocyclidin A, a pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana, in the context of potential cross-resistance mechanisms observed in cancer cell lines. While direct cross-resistance studies on this compound are not currently available in published literature, this document synthesizes existing data on its cytotoxic activity and the known resistance profiles of relevant cell lines to offer a predictive comparison with other natural product-based cytotoxic agents.
Introduction to this compound and Cross-Resistance
This compound has demonstrated moderate cytotoxic activity against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells.[1] Understanding the potential for cross-resistance is crucial for the development of any new cytotoxic agent. Cross-resistance occurs when a cell line develops resistance to one drug and, as a result, becomes resistant to other structurally or functionally related, and sometimes even unrelated, drugs.[2] In the context of cancer chemotherapy, a frequent mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[3][4]
Comparative Cytotoxicity Data
The following table summarizes the reported cytotoxic activity of this compound and compares it with other well-characterized cytotoxic natural products known to be substrates of the P-gp efflux pump. The data for comparator compounds are presented for both drug-sensitive parental cell lines and their multidrug-resistant counterparts that overexpress P-gp, illustrating the impact of this resistance mechanism.
Table 1: Cytotoxicity of this compound and Comparator Natural Products
| Compound | Target Cell Line | IC50 (µg/mL) | Cell Line Type | Primary Resistance Mechanism (in resistant lines) | Reference |
| This compound | Murine Lymphoma L1210 | 0.85 | Sensitive | Not Applicable | [1] |
| Human Epidermoid Carcinoma KB | 0.80 | Sensitive | Not Applicable | [1] | |
| Vincristine | Human KB | Data not available in µg/mL | Sensitive | P-glycoprotein (P-gp) overexpression | [1] |
| Human KBv200 (Vincristine-resistant) | 175-fold higher than sensitive line | Resistant | P-glycoprotein (P-gp) overexpression | [1] | |
| Paclitaxel | Human KB | Data not available in µg/mL | Sensitive | P-glycoprotein (P-gp) overexpression | |
| Human KB-VIN (Vincristine-resistant) | Cross-resistant | Resistant | P-glycoprotein (P-gp) overexpression | [5] | |
| Doxorubicin | Human KB | Data not available in µg/mL | Sensitive | P-glycoprotein (P-gp) overexpression | |
| Human KBv200 (Vincristine-resistant) | Cross-resistant | Resistant | P-glycoprotein (P-gp) overexpression | [1] |
Note: Direct IC50 values for this compound against resistant cell lines are not available. The comparison is based on the known cytotoxic activity against sensitive lines and the common resistance mechanisms observed in these lines for other natural products.
Experimental Protocols
Determination of Cytotoxicity (IC50) via MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., L1210 or KB) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
Development of Multidrug-Resistant (MDR) Cell Lines
The development of cell lines that overexpress P-gp is a standard method to study cross-resistance.
Protocol:
-
Stepwise Selection: A drug-sensitive parental cell line (e.g., L1210 or KB) is cultured in the continuous presence of a low concentration of a selecting drug (e.g., Vincristine).
-
Dose Escalation: As the cells adapt and become resistant, the concentration of the selecting drug is gradually increased over several months.
-
Clonal Selection: Once a highly resistant cell population is established, single-cell cloning may be performed to ensure a homogenous population.
-
Characterization of Resistance: The resistant cell line is then characterized to confirm the mechanism of resistance. This typically involves:
-
Western Blotting or Flow Cytometry: To confirm the overexpression of P-glycoprotein.
-
Drug Efflux Assays: Using fluorescent P-gp substrates (e.g., Rhodamine 123) to demonstrate increased efflux activity.
-
Reversal of Resistance: Using known P-gp inhibitors (e.g., Verapamil) to show that the resistance can be reversed.[1]
-
Visualizing Signaling Pathways and Experimental Workflows
Hypothesized P-gp Mediated Cross-Resistance to this compound
The following diagram illustrates the proposed mechanism by which P-glycoprotein could confer resistance to this compound, based on its known function with other cytotoxic natural products.
Caption: P-gp mediated efflux as a potential mechanism of resistance to this compound.
Experimental Workflow for Cross-Resistance Assessment
This diagram outlines the key steps to experimentally determine the cross-resistance profile of this compound.
References
- 1. [Vincristine-resistant human KB cell line and mechanism of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Product-Derived Compounds for Targeting Multidrug Resistance in Cancer and Microorganisms [mdpi.com]
- 3. The molecular mechanisms of drug resistance in single-step and multi-step drug-selected cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-resistance and collateral sensitivity to natural product drugs in cisplatin-sensitive and -resistant rat lymphoma and human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on the Synergistic Effects of Cephalocyclidin A with Other Chemotherapeutics
Despite a comprehensive search for scientific literature, no publicly available studies detailing the synergistic effects of Cephalocyclidin A in combination with other chemotherapeutic agents were identified. As a result, a comparison guide with quantitative data, experimental protocols, and signaling pathways as requested cannot be generated at this time.
This compound is a pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana[1][2]. While the structure and stereochemistry of this natural product have been elucidated, its potential for use in combination cancer therapy has not been reported in the available scientific literature.
Combination therapy is a cornerstone of modern cancer treatment, often employing drugs with different mechanisms of action to enhance efficacy, reduce the likelihood of drug resistance, and minimize toxic side effects by allowing for lower doses of individual agents[3][4][5]. The synergy between different therapeutic agents is a key aspect of this approach, where the combined effect is greater than the sum of the individual effects[6].
Numerous studies have explored the synergistic potential of various natural compounds and antibiotics with conventional chemotherapeutics[7][8][9]. For instance, compounds like withaferin A have been shown to synergize with doxorubicin in ovarian cancer models[10], and anethole has demonstrated synergistic effects with cisplatin in oral cancer cells[11]. These studies typically involve detailed experimental work to quantify synergy, often using metrics like the Combination Index (CI), and to elucidate the underlying molecular mechanisms, such as the modulation of specific signaling pathways[11][12].
Unfortunately, no such research appears to have been conducted or published for this compound. The current body of literature focuses on its isolation and structural characterization[1][2]. Without preclinical studies investigating its effects in combination with other drugs, it is impossible to provide the data required for the requested comparison guide.
Researchers, scientists, and drug development professionals interested in the potential of this compound would first need to conduct foundational in vitro and in vivo studies to assess its single-agent cytotoxicity across various cancer cell lines. Following this, combination studies with established chemotherapeutic drugs could be designed to evaluate for synergistic, additive, or antagonistic interactions. Such research would be a critical first step in determining if this compound holds promise as a component of future combination cancer therapies.
References
- 1. Item - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - figshare - Figshare [figshare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combination Cancer Therapy - Cancer - MSD Manual Consumer Version [msdmanuals.com]
- 6. Drug-Drug Interactions and Synergy: From Pharmacological Models to Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic and Additive Effects of Herbal Medicines in Combination with Chemotherapeutics: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Withaferin A synergizes the therapeutic effect of doxorubicin through ROS-mediated autophagy in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Drug Synergy and Mechanism of Action — Andrea Califano [califano.c2b2.columbia.edu]
Evaluating the Off-Target Effects of Cephalocyclidin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cephalocyclidin A, a novel pentacyclic alkaloid derived from Cephalotaxus harringtonia var. nana, has demonstrated cytotoxic effects against murine lymphoma and human epidermoid carcinoma cells.[1] As with any potential therapeutic agent, a thorough evaluation of its on- and off-target effects is critical for further development. This guide provides a comparative framework for assessing the off-target profile of this compound, using the well-characterized Cephalotaxus alkaloid, Homoharringtonine (HHT), also known as Omacetaxine Mepesuccinate, as a benchmark.
While specific experimental data on the off-target effects of this compound are not yet available, this guide outlines the key experimental approaches and data presentation structures necessary for such an evaluation. The provided tables are populated with known data for Homoharringtonine to serve as a reference for the types of results to be expected and compared against when this compound is subjected to these assays.
Data Presentation: A Comparative Analysis of Off-Target Liabilities
The following tables summarize the key areas for comparing the off-target effects of this compound and Homoharringtonine. For this compound, the data is currently "To be determined" and these tables provide a template for future experimental findings.
Table 1: Kinase Selectivity Profile
| Kinase Target | This compound (IC50/Kd) | Homoharringtonine (IC50/Kd) | Comments |
| Primary Target Family | |||
| Ribosomal Proteins | To be determined | Binds to the A-site cleft of the ribosome[2] | HHT's primary mechanism is protein synthesis inhibition.[3][4][5] |
| Key Off-Target Kinase Families | |||
| Receptor Tyrosine Kinases (e.g., FLT3, PDGFRα) | To be determined | Downregulates FLT3 expression via the SP1/TET1 axis;[6] Inhibits PDGFRα phosphorylation[7] | Inhibition of these pathways contributes to HHT's anti-leukemic effects. |
| Non-Receptor Tyrosine Kinases (e.g., Src, JAK1) | To be determined | Downregulates Src;[7] Inhibits IL-6/JAK1/STAT3 signaling[8] | These effects can contribute to both efficacy and potential side effects. |
| Serine/Threonine Kinases (e.g., MAPK/ERK, PI3K/AKT) | To be determined | Downregulates MAPK/ERK and PI3K/AKT signaling pathways[7][8][9] | Broad impact on cell proliferation, survival, and metabolism. |
| Selectivity Score (e.g., S-Score) | To be determined | To be determined from broad kinase screening | A quantitative measure of selectivity across the kinome. |
Table 2: Proteome-Wide Off-Target Profile (Chemical Proteomics)
| Method | This compound | Homoharringtonine | Insights |
| Cellular Thermal Shift Assay (CETSA) | To be determined | To be determined | Identifies direct and indirect intracellular targets by measuring changes in protein thermal stability upon compound binding.[3][10] |
| Activity-Based Protein Profiling (ABPP) | To be determined | To be determined | Can identify novel covalent or non-covalent binders within complex proteomes. |
| Quantitative Proteomics (e.g., SILAC, TMT) | To be determined | Downregulates short-lived oncoproteins (e.g., Mcl-1, c-Myc, Cyclin D1);[2][11][12] Upregulates certain apoptotic proteins.[3] | Provides a global view of protein expression changes, indicating pathway modulation. |
Table 3: Clinically Observed Adverse Effects (Potential Off-Target Phenotypes)
| System Organ Class | This compound | Homoharringtonine (Omacetaxine Mepesuccinate) |
| Hematologic | To be determined | Thrombocytopenia, neutropenia, anemia, febrile neutropenia[2][13][14][15] |
| Gastrointestinal | To be determined | Diarrhea, nausea, vomiting, abdominal pain[2][13][15] |
| General | To be determined | Fatigue, pyrexia, asthenia, injection site reactions[2][13][15] |
| Cardiovascular | To be determined | Tachycardia, chest pain[14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
-
Methodology:
-
A radiometric or fluorescence-based kinase assay is performed using a commercial service that offers a large panel of purified human kinases (e.g., >400 kinases).
-
This compound is serially diluted and incubated with each kinase, its specific substrate, and ATP (spiked with ³³P-ATP for radiometric assays).
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The IC50 values are calculated for each kinase that shows significant inhibition.
-
Data is often visualized as a dendrogram (kinome map) to illustrate the selectivity profile.
-
2. Cellular Thermal Shift Assay (CETSA®)
-
Objective: To identify the intracellular targets of this compound in an intact cell environment.[16]
-
Methodology:
-
Intact cells are treated with either this compound or a vehicle control for a defined period.
-
The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).[17]
-
Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of a specific protein of interest remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or ELISA.
-
Alternatively, for a proteome-wide analysis (MS-CETSA), the soluble fractions are subjected to tryptic digestion and quantitative mass spectrometry (e.g., using TMT labeling).[10]
-
A shift in the melting curve of a protein in the presence of this compound indicates a direct or indirect interaction.
-
3. Quantitative Proteomics for Global Protein Expression Profiling
-
Objective: To identify changes in the abundance of cellular proteins following treatment with this compound.
-
Methodology:
-
Cell cultures are treated with this compound or vehicle control for various time points.
-
Cells are harvested, and proteins are extracted and quantified.
-
For label-free quantification, equal amounts of protein from each sample are digested into peptides and analyzed by LC-MS/MS. The relative abundance of proteins is determined by comparing the signal intensities of their corresponding peptides across different samples.
-
For label-based quantification (e.g., TMT or SILAC), peptides from different samples are differentially labeled before being mixed and analyzed by LC-MS/MS.
-
Bioinformatic analysis is performed to identify proteins with statistically significant changes in expression and to perform pathway enrichment analysis.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the evaluation of this compound's off-target effects.
Caption: Signaling pathway modulated by Homoharringtonine.
Caption: Workflow for evaluating off-target effects.
Caption: Comparative evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 2 study of subcutaneous omacetaxine mepesuccinate for chronic-phase chronic myeloid leukemia patients resistant to or intolerant of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Homoharringtonine: mechanisms, clinical applications and research progress [frontiersin.org]
- 8. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homoharringtonine in the treatment of acute myeloid leukemia: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MS CETSA deep functional proteomics uncovers DNA repair programs leading to gemcitabine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homoharringtonine: updated insights into its efficacy in hematological malignancies, diverse cancers and other biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the side effects of Omacetaxine Mepesuccinate? [synapse.patsnap.com]
- 14. Omacetaxine mepesuccinate in the treatment of intractable chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. CETSA [cetsa.org]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Prudent Disposal of Cephalocyclidin A: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the operational and disposal procedures for Cephalocyclidin A, a pentacyclic alkaloid derived from the Cephalotaxus genus. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazardous properties of related Cephalotaxus alkaloids and general principles of chemical waste management.
Immediate Safety and Handling
Given that many Cephalotaxus alkaloids exhibit significant biological activity, including cytotoxicity, this compound should be handled as a potentially hazardous substance.[1][2][3] All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin exposure.
Spill Procedures: In the event of a spill, the area should be immediately evacuated and secured. Cleanup should only be performed by trained personnel wearing appropriate PPE. The spilled material should be absorbed with an inert material (e.g., vermiculite, sand) and collected into a sealed, properly labeled container for hazardous waste disposal.
Operational Plan: Waste Segregation and Storage
Proper segregation and storage of this compound waste are critical to prevent accidental exposure and ensure compliant disposal.
-
Waste Identification: All waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be classified as hazardous chemical waste.
-
Containerization:
-
Solid Waste: Collect in a dedicated, leak-proof, and clearly labeled container. The container should be compatible with the chemical nature of the waste.
-
Liquid Waste: Collect in a sealed, shatter-resistant container. Ensure the container material is compatible with any solvents used. Do not mix with other waste streams unless compatibility has been verified.
-
-
Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Full chemical names of any other components in the waste mixture
-
Approximate percentages of each component
-
Accumulation start date
-
The primary hazard(s) (e.g., "Toxic," "Caution: Biologically Active Alkaloid")
-
Disposal Plan: Step-by-Step Procedures
Direct disposal of this compound into sanitary sewers or general trash is strictly prohibited due to the potential for environmental harm and cytotoxicity. The recommended disposal route is through a licensed hazardous waste disposal contractor.
Step 1: Waste Accumulation Collect all this compound waste in the appropriately labeled containers as described in the operational plan.
Step 2: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup. Provide them with a detailed inventory of the waste.
Step 3: Documentation Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately and retained for your records in accordance with local and national regulations.
Step 4: Final Disposal Method The final disposal method will be determined by the hazardous waste contractor but will likely involve high-temperature incineration. This method is effective for the complete destruction of organic compounds.
Quantitative Data on Related Cephalotaxus Alkaloids
While specific data for this compound is unavailable, the cytotoxic properties of related alkaloids from the Cephalotaxus genus underscore the need for cautious handling and disposal.
| Alkaloid Name | Biological Activity | Reference |
| Harringtonine | Exhibits antitumor activity and acts as a protein and DNA biosynthesis inhibitor.[4] | [4] |
| Homoharringtonine | Used in the treatment of leukemia and inhibits protein synthesis.[5][6] | [5][6] |
| Various Alkaloids | Several Cephalotaxus alkaloids have demonstrated broad and potent cytotoxicities against human cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[2][3] | [2][3] |
| C. sinensis Alkaloids | Showed high toxic effects against certain insect larvae, indicating potential environmental toxicity.[7] | [7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Alkaloids from Cephalotaxus lanceolata and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic alkaloids from the twigs and leaves of Cephalotaxus sinensis. | Semantic Scholar [semanticscholar.org]
- 3. Cytotoxic alkaloids from the twigs and leaves of Cephalotaxus sinensis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cephalotaxus alkaloids - Wikipedia [en.wikipedia.org]
- 5. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Cephalocyclidin A
For Immediate Implementation: Researchers, scientists, and drug development professionals engaged in work with Cephalocyclidin A must adhere to stringent safety protocols to mitigate potential exposure and ensure a safe laboratory environment. This document provides essential, direct guidance on personal protective equipment (PPE), operational procedures, and disposal plans.
This compound, as a potent cephalosporin antibiotic, necessitates handling with a high degree of caution. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on established best practices for handling hazardous drugs and cephalosporin-class antibiotics. These compounds can be sensitizers, potentially causing allergic reactions upon exposure.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. A risk assessment should always be conducted prior to handling, but the following table summarizes the recommended PPE for working with this compound.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves, double-gloved.[1][2] | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.[1] Powder-free gloves are recommended to avoid aerosolization of the compound.[3] |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1] | Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated. |
| Eye & Face Protection | Safety goggles and a face shield, or a full-face respirator.[2][4] | Protects against splashes, aerosols, and airborne particles. Personal eyeglasses are not a substitute for proper safety eyewear.[4] |
| Respiratory Protection | An N-95 or higher-rated respirator should be used when handling powders or creating aerosols.[3] | Minimizes the risk of inhalation, which can lead to respiratory sensitization and other adverse health effects. |
| Shoe Covers | Disposable shoe covers.[2] | Prevents the tracking of contaminants out of the laboratory. Shoe covers should be removed before exiting the work area.[3] |
Experimental Workflow for Safe Handling
A systematic approach to handling this compound is critical to maintaining a safe work environment. The following workflow diagram illustrates the key steps and decision points for PPE selection and handling procedures.
Detailed Experimental Protocols
1. Preparation and Donning PPE:
-
Risk Assessment: Before any handling, perform a risk assessment to identify potential hazards and necessary precautions.[2]
-
Gather Materials: Assemble all necessary equipment, including this compound, solvents, and consumables, within a designated containment area such as a chemical fume hood or biological safety cabinet.
-
Don PPE: Put on PPE in the following order: gown, mask or respirator, eye protection, and then two pairs of gloves.[5] The outer glove should overlap the cuff of the gown.[1]
2. Handling and Experimentation:
-
Weighing: If working with a powder, conduct all weighing activities within a ventilated enclosure to minimize aerosol generation.
-
Compounding/Solubilization: When preparing solutions, add the solvent to the solid to avoid splashing.
-
Experimental Procedures: Perform all experimental manipulations within the designated containment area.
-
Glove Changes: Change the outer gloves immediately if they become contaminated or every 30-60 minutes during prolonged procedures.[3]
3. Decontamination and Disposal:
-
Surface Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, gowns, and consumables, in a designated hazardous waste container according to institutional and local regulations.[6]
-
Doffing PPE: Remove PPE in a manner that prevents self-contamination. The suggested sequence is: outer gloves, gown, face shield/goggles, respirator/mask, and finally inner gloves.
-
Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.[1]
Emergency Procedures
In the event of an exposure, follow these immediate steps:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[7]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[6]
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling of this compound in the laboratory. Regular training and consistent adherence to these procedures are paramount for maintaining a culture of safety.
References
- 1. osha.gov [osha.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. pppmag.com [pppmag.com]
- 4. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 5. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
